4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGMUJNRRQVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176823 | |
| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-99-9 | |
| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine (CAS 22276-99-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate and a scaffold for synthesizing a variety of biologically active molecules. This guide covers its core physicochemical properties, experimental protocols for its use in synthesis, and its role in modulating key biological pathways.
Core Physicochemical Properties
This compound is a pyrrolopyrimidine derivative.[1] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling. The compound is also known by synonyms such as 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[2][3]
| Property | Value | Source(s) |
| CAS Number | 22276-99-9 | [2][4][5] |
| Molecular Formula | C₆H₅BrN₄ | [2][4][5] |
| Molecular Weight | 213.04 g/mol | [2][4] |
| Boiling Point | 452.6°C at 760 mmHg | [2] |
| Density | 1.994 g/cm³ | [2] |
| Flash Point | 227.5°C | [2] |
| Refractive Index | 1.823 | [2] |
| Purity | Typically available from >95% to >98% | [4][5] |
| Solubility | Soluble in organic solvents like DMSO and Isopropanol | [6] |
Experimental Protocols & Synthesis
This compound is primarily utilized as a chemical intermediate or a building block for more complex molecules.[5][7] The pyrrolo[2,3-d]pyrimidine scaffold is a versatile starting point for developing compounds with therapeutic potential, particularly kinase inhibitors.[8][9]
General Protocol for Nucleophilic Aromatic Substitution:
Derivatives of the core 7H-pyrrolo[2,3-d]pyrimidine structure are commonly synthesized via an acid-mediated nucleophilic substitution reaction.[6] This involves reacting a chlorinated precursor with a variety of primary or secondary amines to introduce diverse substituents at the C-4 position.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar halogenated precursor)
-
The desired aniline or amine (typically 3 equivalents)
-
Isopropanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the selected amine in isopropanol.
-
Add a catalytic amount (e.g., 3 drops) of concentrated HCl to the mixture.
-
Reflux the reaction mixture for approximately 12 hours.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the solvent.
-
Purify the resulting product using standard methods such as column chromatography or recrystallization.
This versatile protocol allows for the creation of a library of substituted pyrrolopyrimidine derivatives for structure-activity relationship (SAR) studies.[6]
Caption: General workflow for the synthesis of 4-amino substituted pyrrolopyrimidines.
Biological Activity and Signaling Pathways
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, found in various natural products and synthetic compounds with significant biological activity.[4][10][11] Derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer and antitubercular agents.[6]
Role as a Kinase Inhibitor:
A primary application in drug development for this scaffold is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[9] Compounds derived from this compound have been designed as potent and selective inhibitors of several tyrosine kinases.
-
Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,3-d]pyrimidine core is used to develop third-generation covalent EGFR tyrosine kinase inhibitors (TKIs). These are designed to target specific mutations in EGFR that drive the growth of non-small cell lung cancer (NSCLC) while sparing the wild-type receptor, aiming for increased efficacy and reduced side effects.[8]
-
RET (Rearranged during Transfection) Kinase: This scaffold has also been optimized to create inhibitors of RET kinase.[9] Gene fusions and mutations involving RET are oncogenic drivers in certain types of thyroid and lung cancers. The developed inhibitors can block the kinase activity of both wild-type and drug-resistant mutant forms of RET, thereby inhibiting cancer cell growth and migration.[9]
The general mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolopyrimidine derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 22276-99-9 [chemnet.com]
- 3. This compound [synhet.com]
- 4. This compound | 22276-99-9 | MOLNOVA [molnova.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 22276-99-9 | MOLNOVA [molnova.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics, particularly in the fields of oncology and immunology where pyrrolo[2,3-d]pyrimidine derivatives have shown considerable promise.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in biological systems and for guiding formulation and analytical method development.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N/A |
| CAS Number | 22276-99-9 | N/A |
| Molecular Formula | C₆H₅BrN₄ | [1][2] |
| Molecular Weight | 213.04 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Data not available for the specific compound. However, related N-substituted derivatives exhibit a wide range of melting points, typically between 200°C and 400°C. For example, N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a melting point of 239 °C. | [4] |
| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |
| Purity | Typically available at ≥95% or >98% (HPLC). | [2][5] |
Table 2: Solubility, Partitioning, and Ionization Properties
| Property | Value | Notes |
| Solubility | Poorly soluble in water. A related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[6] | Experimental data for this compound is not readily available. |
| LogP (Octanol-Water Partition Coefficient) | Data not available. | This value is crucial for predicting membrane permeability and drug-likeness. |
| pKa (Acid Dissociation Constant) | Data not available. | The pyrrolo[2,3-d]pyrimidine scaffold contains both acidic (pyrrole N-H) and basic (amino and pyrimidine nitrogens) centers. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.
Synthesis and Purification
A general procedure for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives involves the nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor with an appropriate amine.
Experimental Workflow for Synthesis and Purification
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine nucleobases, making it a valuable building block for the synthesis of potential therapeutic agents. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors for the treatment of cancer and as antitubercular agents. This technical guide provides a comprehensive overview of the molecular structure, weight, physicochemical properties, synthesis, and potential biological significance of this compound.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized below.
Molecular Structure:
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₄ | [1] |
| Molecular Weight | 213.04 g/mol | [1] |
| IUPAC Name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [2] |
| CAS Number | 22276-99-9 | [1][2] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO | |
| Melting Point | Data for closely related analogs suggest a high melting point, likely >200 °C. For example, N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a melting point of 239 °C.[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the bromination of a suitable pyrrolo[2,3-d]pyrimidine precursor. Below is a representative experimental protocol based on general methods for the synthesis of related compounds.
Experimental Protocol: Synthesis via Bromination of 4-aminopyrrolo[2,3-d]pyrimidine
Materials:
-
4-aminopyrrolo[2,3-d]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-aminopyrrolo[2,3-d]pyrimidine (1 equivalent) in DMF, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Significance and Signaling Pathways
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[4] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By acting as ATP-competitive inhibitors, pyrrolo[2,3-d]pyrimidine derivatives can block the activity of specific kinases, thereby interrupting aberrant signaling pathways.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural analogs have been shown to inhibit a variety of kinases, including but not limited to:
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate immune responses and cell growth.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: Key drivers in the development and progression of several cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5]
The introduction of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine core can significantly influence the compound's binding affinity and selectivity for different kinase targets. This halogen atom can participate in halogen bonding and other non-covalent interactions within the ATP-binding pocket of the kinase, potentially enhancing its inhibitory activity.
Potential Kinase Inhibition Pathway
Caption: ATP-competitive inhibition of protein kinases.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its core structure serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Further research into the specific biological targets and signaling pathways modulated by this compound and its derivatives will be crucial in unlocking its full therapeutic potential. The synthetic methodologies and physicochemical data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [synhet.com]
- 3. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine in Organic Solvents: A Technical Guide
For Immediate Release
Introduction to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of various therapeutic agents. Understanding its solubility in organic solvents is a critical parameter for its use in synthesis, purification, formulation, and various biological assays.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [1] |
| CAS Number | 22276-99-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BrN₄ | [1][2][3] |
| Molecular Weight | 213.04 g/mol | [2][4] |
| Purity (Typical) | >98% (HPLC) | [1] |
Quantitative Solubility Data
A thorough search of scientific databases, patent literature, and supplier technical data sheets did not yield specific quantitative solubility data for this compound in common organic solvents. Chemical supplier MOLNOVA explicitly indicates that solubility data is not provided.[1]
For a structurally related but simpler compound, 4-Aminopyridine, the solubility is reported to be approximately 30 mg/mL in organic solvents such as ethanol, DMSO, and dimethylformamide.[6] While this may offer a preliminary qualitative indication, it is crucial to experimentally determine the solubility of this compound for any practical application.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a solid compound like this compound in organic solvents.
Equilibrium Solubility Method (Shake-Flask)
This is a widely accepted method for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent (e.g., ethanol, DMSO, methanol, acetone, etc.). The excess solid should be visually apparent.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or solvent-rinsed syringe.
-
Filtration: Filter the collected supernatant through a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any remaining solid particles.
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
-
Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Turbidimetric Solubility Method (Kinetic)
This method is a higher-throughput approach for estimating kinetic solubility.
Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer or another solvent system until precipitation is observed.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically DMSO.
-
Titration: In a multi-well plate, add a precise volume of the target organic solvent to each well.
-
Automated Addition: Use a liquid handling system to make serial additions of the stock solution to the wells containing the target solvent.
-
Turbidity Measurement: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.
-
Precipitation Point Determination: The point at which a significant increase in turbidity is detected corresponds to the precipitation of the compound.
-
Calculation: The kinetic solubility is calculated based on the concentration of the compound in the well just before precipitation occurred.
Visualizing Experimental Workflows and Influencing Factors
To aid in the conceptual understanding of solubility determination and the factors that govern it, the following diagrams are provided.
Caption: Workflow for the Equilibrium Solubility Method.
Caption: Factors Influencing Compound Solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides robust and detailed experimental protocols for its determination. The equilibrium shake-flask method is recommended for obtaining thermodynamic solubility, which is essential for formulation and development, while the turbidimetric method can be employed for higher-throughput screening. A comprehensive understanding of the factors influencing solubility, as depicted in the provided diagram, will aid researchers in solvent selection and the interpretation of experimental results. It is strongly recommended that researchers and drug development professionals perform their own solubility studies to obtain the precise data necessary for their specific applications.
References
- 1. This compound | 22276-99-9 | MOLNOVA [molnova.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, CasNo.22276-99-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Spectral and Biological Insights into 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Information: 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
| Property | Value |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| CAS Number | 22276-99-9 |
This compound is also known as 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[5] It has been identified as a marine-derived natural product found in Echinodictyum sp.[5]
Spectral Data of Structurally Related Pyrrolopyrimidine Derivatives
Due to the limited availability of specific spectral data for this compound, this section presents data for closely related analogs. This information can serve as a valuable reference for predicting the spectral characteristics of the target compound and for the identification of related structures.
NMR and MS Data for N-(Aryl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
The following tables summarize the ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for N-(bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, where the bromine substitution is on the phenyl ring.
Table 1: Spectral Data for N-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine [6]
| Data Type | Spectral Features |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 11.79 (br s, 1H, NH, H-7), 9.45 (s, 1H, NH), 8.29 (s, 1H, H-2), 7.91 (d, J = 8.6 Hz, 2H, Ar-H), 7.50 (d, J = 8.6 Hz, 2H, Ar-H), 7.25 (d, J = 5.7 Hz, 1H, H-6), 6.81 (dd, J = 3.4, 1.9 Hz, 1H, H-5) |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 153.2, 150.9, 150.7, 139.9, 131.3, 122.5, 121.94, 113.4, 103.9, 98.8 |
| HRMS (ESI+) | m/z: calcd for C₁₂H₁₀BrN₄ [M+H]⁺: 289.0083, found: 289.0053 |
Table 2: Spectral Data for N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine [6]
| Data Type | Spectral Features |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 11.82 (br s, 1H, NH), 9.45 (s, 1H, NH), 8.33 (s, 1H, H-2), 8.32 (d, J = 2.0 Hz, 1H, Ar-H), 7.94–7.83 (m, 1H, Ar-H), 7.31–7.26 (m, 2H, Ar-H), 7.17 (d, J = 8.0 Hz, 1H, H-6), 6.81 (dd, J = 3.5, 1.8 Hz, 1H, H-5) |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 153.2, 150.9, 150.6, 142.3, 130.5, 124.3, 122.7, 121.9, 121.4, 118.6, 103.9, 98.7 |
| HRMS (APCI) | m/z: calcd for C₁₂H₁₀BrN₄ [M+H]⁺: 289.0883, found: 289.0059 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, based on established literature procedures.[6]
General Synthesis of 4-Anilino-7H-pyrrolo[2,3-d]pyrimidines
A common method for the synthesis of 4-substituted pyrrolo[2,3-d]pyrimidines involves the nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable amine.
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol, add the desired aniline (3 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3 drops).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from an appropriate solvent (e.g., methanol) to yield the target compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 600 MHz).
-
Sample Preparation: Samples are dissolved in a deuterated solvent, commonly DMSO-d₆.
-
Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Data Analysis: NMR data is processed and analyzed using specialized software. Proton coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet), with coupling constants (J) reported in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra (HRMS) are acquired to confirm the elemental composition of the synthesized compounds.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.
-
Analysis: The instrument provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which is compared to the calculated theoretical value.
Biological Significance and Signaling Pathways
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][4] Derivatives of this core structure have been shown to target a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4).[1][3]
Inhibition of these kinases can disrupt critical cellular signaling pathways involved in cell growth, proliferation, and survival. For instance, by blocking the ATP-binding site of a target kinase, these inhibitors can prevent the phosphorylation of downstream substrates, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.
While a specific signaling pathway for this compound has not been elucidated, a generalized pathway for pyrrolopyrimidine-based kinase inhibitors is depicted below.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.
Conclusion
This compound represents a molecule of interest within a chemical class renowned for its therapeutic potential. While specific, publicly available spectral and biological data for this exact compound are scarce, this guide provides a comprehensive overview of related structures and general methodologies. The provided spectral data for analogous compounds can aid in the characterization of novel derivatives, and the outlined experimental protocols offer a solid foundation for their synthesis and analysis. The broader biological context of the pyrrolopyrimidine scaffold as a source of kinase inhibitors underscores the potential of this compound and its future derivatives in the field of drug discovery. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its properties and potential applications.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 22276-99-9 | MOLNOVA [molnova.com]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Potential of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those featuring a 4-amino and a 5-bromo substitution are gaining significant attention for their potential as potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine derivatives, focusing on their synthesis, anticancer properties, and kinase inhibitory activities.
Antitumor and Kinase Inhibitory Activities
Derivatives of the this compound core have demonstrated significant potential in the realm of oncology, primarily through their action as kinase inhibitors. While direct biological data for the unsubstituted core is limited, its utility as a key intermediate suggests that its derivatives are the primary focus of therapeutic development.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives, in general, have shown promising cytotoxic effects against various cancer cell lines. For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' displayed cytotoxic effects with IC50 values ranging from 29 to 59 µM in different cancer cell lines.[1] One of the most potent compounds in this series, compound 5k, exhibited significant inhibitory activity against several kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[1]
Furthermore, tricyclic pyrrolo[2,3-d]pyrimidine-imines bearing a bromine substituent on a phenyl ring have shown superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 and 4.01 µM.[2] These findings underscore the importance of the bromine substitution in enhancing the anticancer potential of the pyrrolo[2,3-d]pyrimidine scaffold.
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activities of selected brominated pyrrolo[2,3-d]pyrimidine derivatives.
| Compound ID | Structure/Description | Assay | Target/Cell Line | Activity (IC50/MIC90) | Reference |
| 8f | (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | Cytotoxicity | HT-29 (Colon Cancer) | 4.55 ± 0.23 µM | [2] |
| 8g | (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | Cytotoxicity | HT-29 (Colon Cancer) | 4.01 ± 0.20 µM | [2] |
| 8i | (E)-N,2-Bis(4-bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine | Cytotoxicity | Not Specified | Not Specified | [2] |
| 5k | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Kinase Inhibition | EGFR | 79 nM | [1] |
| Kinase Inhibition | Her2 | 40 nM | [1] | ||
| Kinase Inhibition | VEGFR2 | 136 nM | [1] | ||
| Kinase Inhibition | CDK2 | 204 nM | [1] |
Synthesis of this compound Derivatives
The this compound core serves as a versatile starting material for the synthesis of a wide range of derivatives. Its commercial availability facilitates its use in medicinal chemistry campaigns. The general synthetic approach often involves the modification of the 4-amino group or further substitution on the pyrrole or pyrimidine rings.
A general representation of the synthetic workflow is depicted below:
Experimental Protocols
The biological evaluation of this compound derivatives typically involves a battery of in vitro assays to determine their cytotoxic and enzyme inhibitory activities.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][4][5]
Signaling Pathways
The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By targeting kinases such as EGFR, Her2, VEGFR2, and CDK2, these compounds can disrupt the signaling cascades that are often dysregulated in cancer.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to inhibit key protein kinases involved in cancer cell proliferation and survival, coupled with the synthetic tractability of the pyrrolo[2,3-d]pyrimidine scaffold, makes them an attractive area for further research and development. Future studies should focus on elucidating the structure-activity relationships of a broader range of 5-bromo derivatives to optimize their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: A Privileged Fragment for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibitors. Its structural similarity to the ATP purine ring allows it to effectively compete for the kinase hinge-binding region, a critical interaction for inhibitory activity. The strategic introduction of a bromine atom at the 5-position of the 4-aminopyrrolo[2,3-d]pyrimidine core yields a fragment with enhanced potential for drug discovery. This bromine atom not only offers a vector for further chemical elaboration through cross-coupling reactions but can also engage in halogen bonding interactions within the protein active site, potentially increasing binding affinity and selectivity. This guide provides a comprehensive overview of 4-amino-5-bromopyrrolo[2,3-d]pyrimidine as a key fragment in drug discovery, detailing its synthesis, biological activity, and the signaling pathways it can modulate.
Chemical Synthesis
The synthesis of this compound can be approached through several strategic routes, primarily involving either the late-stage bromination of a pre-formed pyrrolo[2,3-d]pyrimidine core or the construction of the pyrimidine ring onto a pre-brominated pyrrole. A common and effective method involves the direct bromination of 4-aminopyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminopyrrolo[2,3-d]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminopyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, N-Bromosuccinimide (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Biological Activity and Applications
The 4-aminopyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in a number of FDA-approved kinase inhibitors, including tofacitinib (a JAK inhibitor) and ruxolitinib (a JAK1/2 inhibitor). The introduction of a bromine atom at the 5-position provides a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) and develop next-generation inhibitors. This fragment is particularly prominent in the development of inhibitors for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).
Quantitative Data: Biological Activity of 4-Amino-5-substituted-pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various 4-aminopyrrolo[2,3-d]pyrimidine derivatives, highlighting the influence of substitution at the 5-position.
| Compound | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Tofacitinib | JAK1 | 1.2 | - | [1] |
| Tofacitinib | JAK2 | 20 | - | [1] |
| Tofacitinib | JAK3 | 1.0 | - | [1] |
| Ruxolitinib | JAK1 | 3.3 | - | [2] |
| Ruxolitinib | JAK2 | 2.8 | - | [2] |
| Derivative 1 (5-cyano) | JAK1 | 5 | - | [3] |
| Derivative 2 (5-fluoro) | JAK1 | 10 | - | [3] |
| Compound | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Ibrutinib | BTK | 0.5 | - | [4] |
| Acalabrutinib | BTK | 5 | - | [5] |
| Derivative 3 (5-phenyl) | BTK | 4.8 | 17 nM (Cellular IC50) | [4] |
Signaling Pathway Modulation
Derivatives of this compound primarily exert their therapeutic effects by inhibiting key kinases in crucial signaling pathways, such as the JAK-STAT pathway and the B-cell receptor (BCR) signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[2][6][7] Inhibition of JAKs by 4-aminopyrrolo[2,3-d]pyrimidine-based drugs can effectively block this pathway, leading to the therapeutic effects seen in autoimmune diseases like rheumatoid arthritis.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is essential for B-cell development, activation, and proliferation. Bruton's tyrosine kinase (BTK) is a key enzyme in this pathway, and its inhibition by molecules derived from the 4-aminopyrrolo[2,3-d]pyrimidine scaffold can halt the growth of malignant B-cells, making it a valuable strategy for treating certain B-cell cancers.[5][8]
Caption: The B-Cell Receptor signaling pathway and the point of BTK inhibition.
Key Experimental Protocols
The evaluation of novel kinase inhibitors derived from the this compound fragment involves a series of standardized biochemical and cellular assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle:
The assay quantifies the phosphorylation of a specific substrate by the target kinase in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using methods like fluorescence, luminescence, or radioactivity.
General Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the test compound (dissolved in DMSO and serially diluted).
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated product using a detection reagent. For example, in ADP-Glo™ assays, the amount of ADP produced is measured via a luminescent signal.[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay
This assay assesses the inhibitory effect of a compound on a specific kinase within a cellular context, providing more physiologically relevant data.
Principle:
The assay measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the test compound. A reduction in the phosphorylation of the substrate indicates inhibition of the kinase.
General Protocol:
-
Cell Culture: Culture a relevant cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Phospho-Substrate Detection: Quantify the amount of the phosphorylated downstream substrate in the cell lysates using techniques such as Western blotting, ELISA, or Meso Scale Discovery (MSD) assays with phospho-specific antibodies.[10]
-
Data Analysis: Normalize the phosphorylated substrate signal to the total amount of the substrate or a housekeeping protein. Calculate the percentage of inhibition and determine the cellular IC50 value.
Conclusion
This compound is a highly valuable fragment for modern drug discovery, particularly in the development of kinase inhibitors. Its privileged scaffold allows for potent and selective interactions with the ATP-binding site of various kinases, while the 5-bromo substituent provides a versatile handle for synthetic elaboration and can contribute to enhanced binding affinity. The successful application of this core in numerous clinical candidates and approved drugs underscores its importance. A thorough understanding of its synthesis, biological activity, and the signaling pathways it modulates is crucial for researchers aiming to leverage this powerful fragment in the design of novel therapeutics.
References
- 1. bosterbio.com [bosterbio.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Speculated Mechanism of Action of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details a speculated mechanism of action for 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine based on the known biological activities of structurally related compounds. The direct biological activity of this specific molecule has not been extensively reported in the public domain. The proposed mechanisms and pathways require experimental validation.
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a "deaza-isostere" of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to function as ATP-competitive inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes.[1][2] Numerous derivatives have been investigated as inhibitors of kinases such as Protein Kinase B (Akt), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinases (CDKs), and p21-activated kinase 4 (PAK4).[3][4][5][6][7]
This document speculates that this compound acts as a multi-targeted kinase inhibitor. The bromine atom at the 5-position is hypothesized to enhance binding affinity and selectivity towards the ATP-binding pocket of specific kinases through halogen bonding or by favorably modulating the physicochemical properties of the molecule. The primary mechanism of action is likely the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Speculated Mechanism of Action
The core hypothesis is that this compound functions as an ATP-competitive inhibitor of multiple protein kinases. The pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP, enabling it to dock into the catalytic site of kinases. The 4-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase domain, a common feature for this class of inhibitors. The bromine atom at the 5-position can further enhance binding potency and introduce elements of selectivity.
Primary Targets and Signaling Pathway Modulation
Based on the activity of related compounds, this compound is likely to inhibit upstream receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, as well as key downstream nodes in oncogenic signaling cascades like Akt (Protein Kinase B) and CDKs.
-
PI3K/Akt/mTOR Pathway: By inhibiting RTKs or Akt directly, the compound would block the phosphorylation and activation of downstream effectors.[3] Inhibition of this pathway is critical as it would suppress cell growth, proliferation, and survival signals, and can lead to the induction of apoptosis.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Inhibition of upstream RTKs would also lead to the downregulation of the MAPK pathway, which is a central regulator of cell proliferation and differentiation.
-
Cell Cycle Regulation: Direct inhibition of CDKs would interfere with the orderly progression of the cell cycle, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[5]
The culmination of inhibiting these interconnected pathways would be a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Caption: Speculated multi-targeted inhibition of key oncogenic signaling pathways.
Quantitative Data of Structurally Related Compounds
No direct quantitative data for this compound is publicly available. The following tables summarize the inhibitory concentrations (IC50) for structurally related 4-aminopyrrolo[2,3-d]pyrimidine derivatives to provide a context for potential potency.
Table 1: In Vitro Kinase Inhibition
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR | 40 - 204 | [5] |
| Her2 | 40 - 204 | [5] | |
| VEGFR2 | 40 - 204 | [5] | |
| CDK2 | 40 - 204 | [5] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | < 10,000 |[8] |
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Various | 29 - 59 | [9][10] |
| Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives | HT-29 (Colon) | 4.01 - 4.55 | [11] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | MIA PaCa-2 (Pancreatic) | 4.98 - 18.80 | [8] |
| N-substituted halogenated pyrrolo[3,2-d]pyrimidines | Various | 0.014 - 14.5 |[12] |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action, a series of in vitro biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of the test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. Compound binding displaces the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series into 1X Kinase Buffer.
-
Prepare a 2X Kinase/Antibody solution containing the target kinase (e.g., Akt, EGFR) and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 4X Tracer solution at the pre-determined optimal concentration in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "high competitor" (e.g., staurosporine) controls.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
-
Incubation and Reading:
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the Emission Ratio (Acceptor/Donor).
-
Plot the percent inhibition (derived from the emission ratio) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated Downstream Proteins
This assay determines if the compound inhibits the phosphorylation of key signaling proteins within the cell.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein (e.g., p-Akt, p-ERK) and the total protein as a loading control.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cancer cells (e.g., A549, MCF-7) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.[1][13]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein concentrations and add 4X Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins.[13]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to confirm equal loading.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.
Methodology:
-
Cell Plating:
-
Seed cancer cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
After overnight incubation, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate the percent viability relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Visualizations of Workflow and Logic
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
An In-depth Technical Guide to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound, represents a core structural motif of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, with a focus on its isolation from natural sources. While this specific molecule is a valuable building block, its broader class of pyrrolo[2,3-d]pyrimidine derivatives has garnered substantial attention for its potent inhibitory activity against various protein kinases, particularly those involved in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This document details the known natural sourcing of this compound, explores relevant synthetic strategies for its class, and discusses the well-established biological activities of its derivatives, providing context for its potential applications in therapeutic development.
Discovery and Natural Occurrence
The discovery of this compound is rooted in the exploration of marine natural products. It has been identified as a constituent of marine sponges belonging to the genus Echinodictyum.[1][2] These sessile marine invertebrates are known producers of a diverse array of secondary metabolites, many of which exhibit potent biological activities. The isolation of this brominated pyrrolopyrimidine from a natural source highlights the importance of marine biodiversity in the discovery of novel chemical entities with therapeutic potential.
General Experimental Workflow for Isolation from Marine Sponges
The isolation of compounds like this compound from a marine sponge typically follows a multi-step process involving extraction and chromatographic separation. The following diagram illustrates a generalized workflow.
References
Methodological & Application
Synthesis of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, beginning from readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in the design of various kinase inhibitors and other therapeutic agents. The introduction of amino and bromo functionalities at the 4- and 5-positions, respectively, can significantly influence the biological activity of the parent molecule. This document outlines a reliable and reproducible three-stage synthesis route for this compound.
The overall synthetic pathway involves the initial construction of the pyrrolo[2,3-d]pyrimidine core to yield a key chlorinated intermediate, followed by amination and subsequent regioselective bromination.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The initial stage focuses on the construction of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common and effective method starts from ethyl cyanoacetate and thiourea.
Experimental Protocol
Step 1.1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea in ethanol.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium ethoxide in ethanol to the cooled mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux (approximately 80-100 °C) and maintain for 8-10 hours.
-
Cool the reaction to room temperature, filter the resulting solid, wash with ethanol, and dry to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.
-
Add the 2-mercapto-4-amino-6-hydroxypyrimidine to an ammonia solution, followed by the addition of Raney nickel.
-
Heat the mixture to 80-100 °C for 4-6 hours.
-
Filter the hot solution to remove the Raney nickel, cool to room temperature to allow for precipitation, filter the solid, wash with water, and dry to yield 2-amino-4,6-dihydroxypyrimidine.
Step 1.2: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
To a suspension of 2-amino-4,6-dihydroxypyrimidine in water, add sodium acetate.
-
Heat the mixture to 60-80 °C.
-
Slowly add an aqueous solution of 2-chloroacetaldehyde.
-
Stir the reaction for 4-6 hours at the same temperature.
-
Cool the mixture to room temperature, filter the precipitate, wash with water, and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.
Step 1.3: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Suspend 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully quench the reaction mixture with ice water.
-
Adjust the pH to 8-9 with a suitable base (e.g., sodium hydroxide solution).
-
Filter the resulting solid, wash with water, and dry to obtain crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
The crude product can be further purified by recrystallization from a suitable solvent like toluene.[1]
| Stage | Starting Material | Key Reagents | Product | Typical Yield |
| 1.1 | Ethyl cyanoacetate, Thiourea | Sodium ethoxide, Raney Nickel, Ammonia | 2-Amino-4,6-dihydroxypyrimidine | ~70-85% |
| 1.2 | 2-Amino-4,6-dihydroxypyrimidine | 2-Chloroacetaldehyde, Sodium acetate | 4-Hydroxypyrrolo[2,3-d]pyrimidine | ~80-90% |
| 1.3 | 4-Hydroxypyrrolo[2,3-d]pyrimidine | Phosphorus oxychloride | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | ~75-85% |
Table 1: Summary of reaction conditions and yields for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Stage 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
The second stage involves the nucleophilic substitution of the chlorine atom at the 4-position with an amino group.
Experimental Protocol
-
Place 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a pressure vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., methanol or isopropanol).
-
Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 4-amino-7H-pyrrolo[2,3-d]pyrimidine.
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Typical Yield |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Ammonia | Methanol or Isopropanol | 120-140 °C | 12-24 h | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | 80-95% |
Table 2: Reaction parameters for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Stage 3: Synthesis of this compound
The final stage is the regioselective bromination of the pyrrole ring at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective reagent for this transformation.
Figure 2: Logical relationship in the C5-bromination step.
Experimental Protocol
-
Dissolve 4-amino-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. The molar ratio of NBS to the starting material should be approximately 1:1 to favor mono-bromination.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Typical Yield |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | N-Bromosuccinimide (NBS) | DMF or CH₂Cl₂ | 0 °C to RT | 2-4 h | This compound | 70-85% |
Table 3: Reaction parameters for the bromination of 4-amino-7H-pyrrolo[2,3-d]pyrimidine.
Conclusion
The synthetic route detailed in this application note provides a comprehensive and practical guide for the preparation of this compound. The protocols are based on established chemical transformations and offer good overall yields. This valuable building block can be utilized in the synthesis of a diverse range of compounds for drug discovery and development. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings and scales.
References
Synthesis of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
The synthesis is a multi-step process commencing with the widely available 4-chloropyrrolo[2,3-d]pyrimidine. The procedure involves a sequential amination and a regioselective bromination to yield the target compound. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.
Data Summary
The following table outlines the key reaction parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Amination of 4-chloropyrrolo[2,3-d]pyrimidine | 4-chloropyrrolo[2,3-d]pyrimidine, Ammonia in isopropanol | Isopropanol | 130 | 12 | 85-95 |
| 2 | Bromination of 4-aminopyrrolo[2,3-d]pyrimidine | 4-aminopyrrolo[2,3-d]pyrimidine, N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temperature | 1 | 90-98 |
Experimental Protocols
Step 1: Synthesis of 4-aminopyrrolo[2,3-d]pyrimidine
This procedure details the nucleophilic substitution of the chloro group with an amino group.
Materials:
-
4-chloropyrrolo[2,3-d]pyrimidine
-
2M Ammonia in Isopropanol
-
Sealed reaction vessel
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Standard glassware for filtration
Procedure:
-
In a sealed reaction vessel, dissolve 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq) in 2M ammonia in isopropanol.
-
Seal the vessel tightly and heat the mixture to 130°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude product, 4-aminopyrrolo[2,3-d]pyrimidine, can be used in the next step without further purification. For analytical purposes, the product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the selective bromination at the C-5 position of the pyrrolo[2,3-d]pyrimidine core using N-Bromosuccinimide.
Materials:
-
4-aminopyrrolo[2,3-d]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 4-aminopyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane (DCM).
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Synthetic Workflow
The overall synthetic pathway from the starting material to the final product is illustrated below.
Caption: Synthetic route to this compound.
This detailed protocol provides a reliable method for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. Researchers are advised to adhere to standard laboratory safety practices when performing these experiments.
Application Notes and Protocols: 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This approach provides a powerful alternative to traditional inhibition, with the potential to address previously "undruggable" targets and overcome drug resistance. The modular nature of PROTACs, consisting of a target-binding ligand (warhead), an E3 ligase-recruiting ligand, and a connecting linker, allows for rational design and optimization.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, making it an attractive starting point for the development of kinase-targeting PROTACs. Specifically, 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine serves as a key building block, providing a versatile handle for linker attachment and subsequent conjugation to an E3 ligase ligand. This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling and a validated target in various B-cell malignancies.
Application: Synthesis of BTK-Targeting PROTACs
This section outlines the application of this compound in the synthesis of PROTACs designed to induce the degradation of Bruton's tyrosine kinase (BTK). The described synthetic strategy utilizes the 4-amino group of the pyrrolo[2,3-d]pyrimidine core for the attachment of a linker, which is subsequently coupled to a Cereblon (CRBN) E3 ligase ligand, such as pomalidomide.
Quantitative Data Summary
The following table summarizes the biological activity of representative BTK-targeting PROTACs synthesized using a similar pyrrolo[2,3-d]pyrimidine scaffold. This data is provided for comparative purposes to guide the design and evaluation of novel PROTACs based on this compound.
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| P13I | BTK | Pomalidomide | PEG | ~10 | >90 | RAMOS | [1] |
| MT802 | BTK | Pomalidomide | PEG | 63.31 | >90 | MOLM-14 | [2] |
| Compound 15 | BTK | Pomalidomide | PEG/Alkyl | 3.18 | 99.9 | RAW264.7 | [2] |
| SPB5208 | BTK | Thalidomide | PEG | <100 | >90 | JeKo-1 | [3] |
Note: The data presented is for illustrative purposes and is derived from published literature on analogous BTK PROTACs. Actual values for PROTACs synthesized from this compound will require experimental determination.
Experimental Protocols
This section provides a generalized, multi-step protocol for the synthesis of a BTK-targeting PROTAC using this compound as a key starting material.
Protocol 1: Synthesis of a Linker-Functionalized Pyrrolo[2,3-d]pyrimidine Intermediate
This protocol describes the attachment of a polyethylene glycol (PEG)-based linker with a terminal functional group (e.g., a carboxylic acid) to the 4-amino position of the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
This compound
-
Boc-protected PEG linker with a terminal carboxylic acid (e.g., Boc-NH-PEGx-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and Boc-NH-PEGx-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Dissolve the purified intermediate in a mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to yield the linker-functionalized pyrrolo[2,3-d]pyrimidine with a terminal amine.
Protocol 2: Coupling with E3 Ligase Ligand
This protocol describes the final step of coupling the linker-functionalized pyrrolo[2,3-d]pyrimidine intermediate with a pomalidomide-based E3 ligase ligand.
Materials:
-
Linker-functionalized pyrrolo[2,3-d]pyrimidine (from Protocol 1)
-
Pomalidomide derivative with a carboxylic acid handle (e.g., 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the linker-functionalized pyrrolo[2,3-d]pyrimidine (1.0 eq) and the pomalidomide-carboxylic acid derivative (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC molecule.
Visualizations
Signaling Pathway of BTK
Caption: Simplified signaling cascade of Bruton's Tyrosine Kinase (BTK) in B-cells.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a BTK-targeting PROTAC.
References
Application Notes and Protocols for the Use of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a "hinge-binding" motif in numerous kinase inhibitors. Its structural similarity to adenine allows it to effectively compete with ATP for binding to the kinase active site. The strategic functionalization of this core structure is crucial for achieving potency and selectivity against specific kinase targets. 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine is a key starting material in this endeavor, offering a versatile platform for the introduction of diverse chemical moieties at the C5 position through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs) using this versatile building block.
Synthesis of Kinase Inhibitors
The bromine atom at the C5 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino substituents, respectively, which can be tailored to target the specific structural features of the desired kinase.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically follows a general workflow. This often involves an initial protection of the N7 position of the pyrrole ring to prevent side reactions, followed by the key C5-functionalization step, and concluding with deprotection to yield the final inhibitor.
I. Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Mutations that lead to the constitutive activation of EGFR are a major driver of non-small cell lung cancer (NSCLC).[2] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. Pyrrolo[2,3-d]pyrimidine-based compounds have emerged as a potent class of EGFR inhibitors.[2][3]
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[4] EGFR inhibitors block these downstream signals by competing with ATP for binding to the kinase domain.
Synthesis Protocols for EGFR Inhibitors
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of C5-Aryl-4-aminopyrrolo[2,3-d]pyrimidines
This protocol describes the synthesis of C5-aryl derivatives, a common feature in many EGFR inhibitors.
Materials:
-
N-Boc-4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Na₂CO₃ solution (2.0 equivalents)
-
1,4-Dioxane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-4-Amino-5-bromopyrrolo[2,3-d]pyrimidine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of Dichloromethane and Trifluoroacetic acid and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the final C5-aryl-4-aminopyrrolo[2,3-d]pyrimidine.
Protocol 2: Sonogashira Coupling for the Synthesis of C5-Alkynyl-4-aminopyrrolo[2,3-d]pyrimidines
This protocol is for the introduction of an alkynyl group at the C5 position.
Materials:
-
N-SEM-4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (2.0 equivalents)
-
Anhydrous DMF
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a flame-dried Schlenk flask, add N-SEM-4-Amino-5-bromopyrrolo[2,3-d]pyrimidine (1.0 equivalent), PdCl₂(PPh₃)₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: Treat the purified product with TBAF in THF at room temperature for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final C5-alkynyl-4-aminopyrrolo[2,3-d]pyrimidine.
Quantitative Data for Pyrrolo[2,3-d]pyrimidine-based EGFR Inhibitors
| Compound ID | R Group at C5 | Target EGFR Mutant | IC₅₀ (nM) | Reference |
| 12i | Acrylamide-containing aniline | T790M | 0.21 | [2] |
| 31r | Quinazoline derivative | 19del/T790M/C797S | <1 | [5] |
| 78 | 3-chloro-4-fluoro-phenyl | EGFR | 300 | [3] |
| 5k | Benzylidenebenzohydrazide | EGFR | 79 | [6] |
II. Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is involved in a wide range of immunological and inflammatory responses. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[7] Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed and approved for clinical use.
JAK-STAT Signaling Pathway
Cytokine binding to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8] JAK inhibitors block this signaling cascade by inhibiting the kinase activity of JAKs.
Synthesis Protocol for JAK Inhibitors
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of C4-Anilino-pyrrolo[2,3-d]pyrimidines
While the primary focus is on C5 functionalization, the C4 position is also a key site for modification in many kinase inhibitors. This protocol outlines a general procedure for the amination at C4, which can be adapted for C5 amination of this compound, though this would be a more challenging transformation.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs₂CO₃ (1.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane)
Procedure:
-
To a flame-dried Schlenk tube, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), the substituted aniline (1.1 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired C4-anilino-pyrrolo[2,3-d]pyrimidine.
Quantitative Data for Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitors
| Compound ID | Target JAK | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1/3 | 1-2 | [7] |
| 16c | JAK2 | 6 | [9] |
| 11e | JAK1/2 | >90% inhibition | [10] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel inhibitors targeting EGFR, JAKs, and other kinases. The strategic application of modern cross-coupling methodologies allows for the systematic exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core, facilitating the development of potent and selective next-generation therapeutics. Careful optimization of reaction conditions and purification techniques will be essential for achieving high yields and purity of the final compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 10. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-arylation of 4-amino-5-bromopyrrolo[2,3-d]pyrimidine, a key structural motif in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous biologically active compounds, including kinase inhibitors and antivirals. The protocols described herein focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling, two of the most prevalent and effective methods for the formation of C-N bonds. This application note includes step-by-step instructions, quantitative data from related reactions, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleus is a privileged scaffold in the development of therapeutic agents due to its structural similarity to endogenous purines.[1] N-arylation of this heterocyclic system allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties. The synthesis of N-aryl-pyrrolo[2,3-d]pyrimidines is a critical step in the development of novel drug candidates.[2][3][4] This document outlines two robust and widely used methods for the N-arylation of this compound: the Buchwald-Hartwig amination and a copper-catalyzed N-arylation.
Data Presentation
The following table summarizes representative quantitative data for N-arylation reactions of related heterocyclic compounds. These values can serve as a benchmark for optimizing the N-arylation of this compound.
| Catalyst System | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope | Citation |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 1-2 | Good to Excellent | Aryl bromides with various anilines | [5] |
| CuI | trans-1,2-diaminocyclohexane | K₃PO₄ | Dioxane | 110 | 24 | Moderate to Good | Pyrrolo[2,3-d]pyrimidines with aryl iodides | [6] |
| Cu(OAc)₂ | None | Pyridine | DCM | RT | 48 | 45-70 | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with aryl boronic acids | [6] |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 12 | Good | Pyrrolo[2,3-d]pyrimidines with aryl iodides | [6] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | High | Heteroarylamines with aryl bromides | [7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))[8][9]
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add anhydrous solvent (e.g., dioxane) to the flask.
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed N-arylation (Chan-Lam Coupling)
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl boronic acid
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)[6]
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))[6]
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), Dichloromethane (DCM))[6]
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the aryl boronic acid (1.5 equiv), the copper catalyst (e.g., CuI, 10 mol%), and the ligand (20 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the solvent (e.g., DMSO).
-
Seal the vial and heat the reaction mixture at 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by appropriate analytical methods.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-arylation of this compound.
Signaling Pathway Diagram: STING Pathway Activation
Derivatives of 7-deazapurines have been identified as agonists of the STING (Stimulator of Interferon Genes) receptor, which plays a crucial role in the innate immune response.
Caption: Simplified diagram of the cGAS-STING signaling pathway and the role of a potential agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to adenine, a key component of ATP. This structural mimicry makes it an ideal framework for the design of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto this core structure. Specifically, the functionalization of the C5 position of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine allows for the synthesis of a wide array of 4-amino-5-aryl-pyrrolo[2,3-d]pyrimidines. These compounds have demonstrated significant potential as potent and selective inhibitors of various kinases, particularly Janus kinases (JAKs), which are critical mediators in inflammatory and autoimmune diseases.[1][2] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These conditions can be adapted and optimized for specific substrates.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 6 | 88 |
| 4 | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (4:1) | 95 | 16 | 78 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 81 |
Table 2: Optimization of Reaction Parameters
| Parameter | Variation | Effect on Yield |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Choice of catalyst and ligand is crucial and substrate-dependent. Buchwald ligands (e.g., SPhos) can be effective for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Stronger bases like Cs₂CO₃ or K₃PO₄ often lead to higher yields and faster reaction times. |
| Solvent | Dioxane, DME, Toluene, DMF (with H₂O) | Aprotic polar solvents in combination with water are commonly used to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Higher temperatures generally accelerate the reaction, but can also lead to decomposition of reactants or products. |
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-aryl-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Add a degassed 3:1 mixture of DME and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
JAK-STAT Signaling Pathway Inhibition
4-Amino-5-aryl-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Janus kinases (JAKs).[1] The JAK-STAT signaling pathway is a crucial cascade for cytokine signaling that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. By acting as ATP-competitive inhibitors in the kinase domain of JAKs, these compounds can block the downstream signaling cascade.
Caption: Inhibition of the JAK-STAT signaling pathway by 4-amino-5-aryl-pyrrolo[2,3-d]pyrimidines.
References
- 1. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Functionalization of the Pyrrole Ring of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrrolo[2,3-d]pyrimidine core, a 7-deazapurine isostere, is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly in the oncology field (e.g., Ruxolitinib, Tofacitinib).[1] Its structural similarity to purines allows it to effectively interact with the ATP-binding sites of various kinases.[2] Functionalization of the pyrrole ring, specifically at the C5 and C6 positions, is a critical strategy for modulating kinase selectivity, improving potency, and optimizing pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the key chemical transformations used to modify the pyrrole ring of 4-amino-5-bromopyrrolo[2,3-d]pyrimidine, a versatile starting material for generating diverse compound libraries for drug discovery.
Application Notes: Strategic Functionalization
The bromine atom at the C5 position of this compound serves as an excellent synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. Additionally, recent advances have enabled the direct functionalization of the C6 position through C-H activation, offering a complementary and step-economical approach.
Caption: Synthetic pathways for C5/C6 functionalization.
C5-Arylation/Heteroarylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the C5 position and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for exploring structure-activity relationships (SAR) by introducing diverse aromatic substituents.
-
Principle : A palladium catalyst facilitates the coupling of the C5-Br with an organoboron compound in the presence of a base.
-
Catalyst Systems : Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd(OAc)₂ with appropriate phosphine ligands are commonly employed.[3][4]
-
Bases and Solvents : Inorganic bases such as K₂CO₃ or K₃PO₄ are standard. The reaction is typically performed in solvent mixtures like 1,4-dioxane/water or ethanol/water to ensure solubility of both organic and inorganic reagents.[3][4]
C5-Alkynylation via Sonogashira Coupling
The Sonogashira coupling introduces an alkynyl group at the C5 position, which is valuable for extending conjugation or serving as a versatile handle for further transformations (e.g., click chemistry, cyclizations).
-
Principle : This reaction involves the coupling of a terminal alkyne with the C5-Br, co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[5]
-
Catalyst Systems : A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is classic.[6] Modern protocols may be copper-free.[7]
-
Reaction Conditions : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.[6]
C5-Vinylation via Heck Coupling
The Heck reaction allows for the introduction of vinyl groups at the C5 position, providing access to olefinated derivatives.
-
Principle : The palladium-catalyzed reaction couples the C5-Br with an alkene. The reaction outcome and efficiency can be sensitive to the catalyst, base, and additives.[8]
-
Catalyst Systems : Palladium acetate (Pd(OAc)₂) or other Pd(0) or Pd(II) sources are typically used.
-
Additives : Phase-transfer catalysts like tetrabutylammonium chloride (TBAC) can be beneficial, especially in solvents of low polarity.[8]
C5-Amination via Buchwald-Hartwig Amination
While less common for direct C5-amination on this specific scaffold in the reviewed literature, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and could be applied to introduce primary or secondary amines at the C5 position. It has been successfully used on related scaffolds or on side chains attached to the core.[3][9]
-
Principle : A palladium-catalyzed cross-coupling between an aryl halide and an amine.
-
Catalyst Systems : Requires a palladium source (e.g., Pd(OAc)₂) and a specialized bulky electron-rich phosphine ligand (e.g., BINAP, XPhos).[3][10]
-
Base : Strong, non-nucleophilic bases like NaOt-Bu, Cs₂CO₃, or K₃PO₄ are necessary.
C6-Arylation via Palladium-Catalyzed C-H Activation
Direct C-H functionalization is a modern, highly efficient strategy that avoids the need for pre-functionalized substrates. Recent work has demonstrated the selective arylation of the C6 position of the pyrrolo[2,3-d]pyrimidine core.[11]
-
Principle : A palladium(II) catalyst, guided by a specific ligand, selectively activates the C-H bond at the C6 position for coupling with an aryl iodide.[11]
-
Advantages : This method is atom- and step-economical, providing rapid access to 6-aryl derivatives that are valuable as kinase inhibitors.[11]
-
Catalyst System : The reaction is enabled by a Pd(II) catalyst in combination with bidentate pyridine-pyridine ligands.[11]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the functionalization of the 4-aminopyrrolo[2,3-d]pyrimidine core, based on literature precedents.
Table 1: Suzuki-Miyaura Coupling at C5/C6 Position
| Entry | Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Amino-5-iodo-7-(SEM)-pyrrolo[2,3-d]pyrimidine | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(dppf)₂Cl₂ | Na₂CO₃ | EtOH/H₂O (4:1) | 90 °C, 10 min | 64 | [3] |
| 2 | 4-Chloro-6-iodo-7-(SEM)-pyrrolo[2,3-d]pyrimidine | (4-(tert-butyl)phenyl)boronic acid | Pd(dppf)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 °C, 12 h | 85 | [12] |
| 3 | 4-Chloro-6-iodo-7-(SEM)-pyrrolo[2,3-d]pyrimidine | (4-methoxyphenyl)boronic acid | Pd(dppf)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 °C, 12 h | 78 |[12] |
Table 2: C-H Arylation at C6 Position
| Entry | Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chloro-7-(TIPS)-pyrrolo[2,3-d]pyrimidine | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ / 2,2'-bipyridine | Ag₂CO₃ | Dioxane | 130 °C, 24 h | 82 | [11] |
| 2 | 4-Chloro-7-(TIPS)-pyrrolo[2,3-d]pyrimidine | 1-Iodo-4-methylbenzene | Pd(OAc)₂ / 2,2'-bipyridine | Ag₂CO₃ | Dioxane | 130 °C, 24 h | 75 | [11] |
| 3 | 4-Chloro-7-(TIPS)-pyrrolo[2,3-d]pyrimidine | 4-Iodo-N,N-dimethylaniline | Pd(OAc)₂ / 2,2'-bipyridine | Ag₂CO₃ | Dioxane | 130 °C, 24 h | 71 |[11] |
Experimental Protocols
Note: These protocols are generalized procedures. Optimization of reagents, stoichiometry, temperature, and reaction time may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Caption: Generalized palladium cross-coupling catalytic cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5
This protocol describes a typical procedure for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)₂Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Deionized water
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
-
Solvent Addition and Reaction:
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.[3]
-
Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure C5-aryl product.
-
Protocol 2: General Procedure for C6 C-H Arylation
This protocol is based on the selective C6 arylation of a protected 4-chloropyrrolo[2,3-d]pyrimidine.[11] The 4-amino group may require protection (e.g., as a Boc or SEM group) prior to this reaction.
Materials:
-
N-protected 4-aminopyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
2,2'-Bipyridine (20 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup:
-
In a dry reaction tube or vial, combine the N-protected pyrrolopyrimidine substrate, aryl iodide, Pd(OAc)₂, 2,2'-bipyridine, and Ag₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 130 °C.
-
Stir the reaction for 24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the 6-aryl product.
-
If necessary, perform a subsequent deprotection step to reveal the free 4-amino group.
-
References
- 1. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various bioactive molecules. Accurate determination of its purity is critical to ensure the reliability and reproducibility of research data, as well as for quality control in drug manufacturing processes. These application notes provide detailed protocols for the assessment of this compound purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Analytical Methods Overview
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, offering high resolution and sensitivity for separating the main compound from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels. Mass Spectrometry (MS) is employed for the confirmation of the molecular weight of the compound and for the identification of impurities, particularly when coupled with a chromatographic separation technique like HPLC or Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the recommended method for determining the purity of this compound. This method separates compounds based on their hydrophobicity.
Recommended HPLC Method Parameters
The following table outlines a recommended starting point for the HPLC analysis of this compound. Method optimization may be required depending on the specific instrument and potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | 20 minutes |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL) using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis using the gradient method described in the table above.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Workflow for HPLC Purity Assessment
NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification of any significant impurities.
Recommended NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Concentration | 5-10 mg/mL | 10-20 mg/mL |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Temperature | 25 °C | 25 °C |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh the required amount of the sample.
-
Dissolve the sample in the appropriate volume of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Examine the spectra for any unexpected signals that may indicate the presence of impurities. The integration of impurity peaks relative to the main compound's peaks in the ¹H NMR can provide a semi-quantitative estimate of their levels.
-
Logical Flow for NMR-Based Purity Evaluation
Application Notes and Protocols for Cellular Assays with 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-amino-5-bromopyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to adenine, a fundamental component of ATP. This structural mimicry makes its derivatives potent and selective inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This document provides detailed application notes and protocols for developing and utilizing cellular assays to evaluate the biological activity of this compound derivatives. These assays are essential for determining the efficacy, potency, and mechanism of action of these compounds in a physiologically relevant context.
Biological Activities and Target Kinases
Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases. Halogenation, including the introduction of a bromine atom at the 5-position, can significantly influence the potency and selectivity of these compounds.[2][3]
Key kinase targets for this class of compounds include:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-Receptor Tyrosine Kinases:
-
Janus Kinase 1 (JAK1)[6]
-
-
Cyclin-Dependent Kinases (CDKs):
Inhibition of these kinases can disrupt downstream signaling pathways, leading to effects such as cell cycle arrest and apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxic and kinase inhibitory activities of various pyrrolo[2,3-d]pyrimidine derivatives from the literature. This data provides a benchmark for the expected potency of novel this compound derivatives.
Table 1: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5e | MCF-7 | 34 | [2][7] |
| HCT-116 | 31 | [2][7] | |
| HepG2 | 29 | [2][7] | |
| A549 | 33 | [2][7] | |
| 5h | MCF-7 | 41 | [2][7] |
| HCT-116 | 45 | [2][7] | |
| HepG2 | 39 | [2][7] | |
| A549 | 42 | [2][7] | |
| 5k | MCF-7 | 32 | [2][7] |
| HCT-116 | 35 | [2][7] | |
| HepG2 | 30 | [2][7] | |
| A549 | 33 | [2][7] | |
| 5l | MCF-7 | 51 | [2][7] |
| HCT-116 | 59 | [2][7] | |
| HepG2 | 49 | [2][7] | |
| A549 | 55 | [2][7] | |
| 8f | HT-29 | 4.55 | [8] |
| 8g | HT-29 | 4.01 | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [2][3] |
| Her2 | 40 | [2][3] | |
| VEGFR2 | 136 | [2][3] | |
| CDK2 | 204 | [2][3] | |
| Sunitinib (Reference) | VEGFR2 | 261 | [2][3] |
| Erlotinib (Reference) | EGFR | 55 | [2] |
| Staurosporine (Reference) | Her2 | 38 | [2] |
| Compound 59 | RET | 6.8 | [5] |
| Aurora A | 242 | [5] | |
| Aurora B | 536 | [5] | |
| Compound 12a | JAK1 | 12.6 | [6] |
Experimental Protocols
Herein, we provide detailed protocols for key cellular assays to evaluate the efficacy of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol measures the ability of the test compounds to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, RET, JAK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivatives in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound or vehicle control
-
Kinase and substrate mixture
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, and then measuring the luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the effect of the test compounds on the phosphorylation of a specific downstream target of a kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., A549 for EGFR)
-
Complete growth medium
-
6-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
-
Data Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., β-actin). Compare the levels of phosphorylation in treated cells to the vehicle control.
Visualizations
Signaling Pathway Diagram
dot digraph "Kinase_Inhibitor_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Ligand -> RTK [label="Binds & Activates"]; Inhibitor -> RTK [label="Inhibits\n(ATP competitive)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; RTK -> RAS; RTK -> PI3K; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; Transcription -> Proliferation; } END_DOT Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of a this compound derivative.
Experimental Workflow Diagram
dot digraph "Cellular_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cell_culture [label="1. Cell Culture\n(Seed cells in multi-well plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; compound_prep [label="2. Compound Preparation\n(Serial dilutions of derivatives)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="3. Cell Treatment\n(Incubate cells with compounds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_choice [label="Select Assay", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; viability [label="4a. Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; kinase_activity [label="4b. Kinase Activity Assay\n(e.g., ADP-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="4c. Western Blot\n(Phospho-protein analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_acq [label="5. Data Acquisition\n(Plate reader, Imager)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="6. Data Analysis\n(IC50 determination, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> compound_prep; compound_prep -> treatment; treatment -> assay_choice; assay_choice -> viability [label="Cytotoxicity"]; assay_choice -> kinase_activity [label="Enzymatic Activity"]; assay_choice -> western_blot [label="Signaling"]; viability -> data_acq; kinase_activity -> data_acq; western_blot -> data_acq; data_acq -> data_analysis; data_analysis -> end; } END_DOT Caption: A generalized workflow for conducting cellular assays with this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The cellular assays and protocols detailed in this document provide a robust framework for characterizing the biological activity of these compounds. By systematically evaluating their effects on cell viability, kinase activity, and intracellular signaling pathways, researchers can identify lead candidates with the potential for further preclinical and clinical development in oncology and other therapeutic areas.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-5-bromopyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a crucial building block for the development of potent and selective inhibitors of various therapeutic targets. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding sites of numerous enzymes, particularly kinases. The bromine atom at the 5-position provides a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors and antitubercular agents. Detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this area.
Key Therapeutic Applications
The versatility of the 4-aminopyrrolo[2,3-d]pyrimidine core, enhanced by the presence of a bromine substituent, has led to its investigation in several therapeutic areas:
-
Oncology: As a scaffold for potent inhibitors of various protein kinases implicated in cancer progression, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).
-
Inflammatory Diseases: The development of JAK inhibitors based on this scaffold has shown significant promise in treating autoimmune disorders like rheumatoid arthritis.
-
Infectious Diseases: Derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Data Presentation: Biological Activity of Derivatives
The following tables summarize the in vitro potency of various derivatives of the 4-aminopyrrolo[2,3-d]pyrimidine scaffold against their respective targets.
Table 1: Kinase Inhibitory Activity of 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line (for cellular assays) | Cellular IC50 (µM) | Reference |
| 12a | JAK1 | 12.6 | RAW264.7 | 143.3 (cytotoxicity) | [1] |
| JAK2 | >135 | [1] | |||
| Tofacitinib | JAK2 | 5 | TF-1 | 0.095 | [2] |
| Compound 16c | JAK2 | 6 | TF-1 | 0.14 | [2] |
| JAK3 | >582 | [2] | |||
| Compound 5k | EGFR | 79 | HepG2 | 29-59 (cytotoxicity) | [3] |
| Her2 | 40 | [3] | |||
| VEGFR2 | 136 | [3] | |||
| CDK2 | 204 | [3] |
Table 2: Antitubercular Activity of 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Strain | MIC90 (µM) | Reference |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Mycobacterium tuberculosis (GFP reporter strain) | 0.488 | [4][5] |
| Various Derivatives | Mycobacterium tuberculosis (GFP reporter strain) | 0.488 - 62.5 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and its derivatives, as well as for key biological assays.
Chemical Synthesis
Protocol 3.1.1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)
This protocol describes a common route for the synthesis of the essential precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Step 1: Preparation of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. To a solution of ethyl 2-cyano-4,4-dimethoxybutanoate, add formamidine. The reaction mixture is stirred to facilitate the cyclization to form the pyrimidinol.
-
Step 2: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol. The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is treated with an acid catalyst to promote intramolecular cyclization and formation of the pyrrolo[2,3-d]pyrimidin-4-ol core.
-
Step 3: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6][7]
Protocol 3.1.2: General Procedure for the Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
-
Nucleophilic Substitution: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq) is heated in a suitable solvent such as isopropanol or n-butanol, often in the presence of a base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.
Protocol 3.1.3: Synthesis of this compound
-
Bromination: To a solution of 4-amino-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is isolated by extraction and purified by column chromatography.
Biological Assays
Protocol 3.2.1: In Vitro Kinase Inhibition Assay (e.g., JAK2)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add the JAK2 enzyme to each well (except for the negative control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3.2.2: Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HT-29, HepG-2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Caption: General synthetic workflow for this compound derivatives.
References
- 1. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including Tofacitinib.
I. Synthetic Workflow Overview
The synthesis of this compound is typically a multi-step process. A common and effective route involves the synthesis of the precursor 4-chloropyrrolo[2,3-d]pyrimidine, followed by amination to yield 4-aminopyrrolo[2,3-d]pyrimidine, and finally, a regioselective bromination to obtain the desired product. This workflow is outlined in the diagram below.
Caption: Overall synthesis workflow.
II. Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 4-chloropyrrolo[2,3-d]pyrimidine precursor?
A1: Common starting materials include ethyl cyanoacetate and thiourea, which undergo a series of reactions including cyclization and desulfurization to form a pyrimidine ring, followed by the construction of the fused pyrrole ring.
Q2: What are the typical reagents used for the chlorination of 4-hydroxypyrrolo[2,3-d]pyrimidine?
A2: Phosphorus oxychloride (POCl₃) is the most commonly used reagent for the chlorination of the 4-hydroxy intermediate to yield 4-chloropyrrolo[2,3-d]pyrimidine.
Q3: What is a common method for the amination of 4-chloropyrrolo[2,3-d]pyrimidine?
A3: A widely used method is the reaction with a source of ammonia, such as ammonium hydroxide or ammonia gas, in a suitable solvent like isopropanol. This reaction is often catalyzed by an acid.
Q4: What is the preferred reagent for the bromination of 4-aminopyrrolo[2,3-d]pyrimidine?
A4: N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination at the C5 position of the pyrrolo[2,3-d]pyrimidine core.[1]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). N-Bromosuccinimide is a lachrymator and should also be handled with care in a fume hood. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where necessary, especially when handling moisture-sensitive reagents.
III. Troubleshooting Guides
Part A: Synthesis of 4-chloropyrrolo[2,3-d]pyrimidine
Issue 1: Low yield in the initial cyclization and desulfurization steps.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure precise stoichiometry of reactants (ethyl cyanoacetate and thiourea) and base (e.g., sodium ethoxide). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction temperature | Maintain the recommended reaction temperatures for each step of the cyclization. |
| Inefficient desulfurization | Ensure the Raney Nickel catalyst is active. Use a sufficient excess of the catalyst. |
Issue 2: Low yield during the chlorination with POCl₃.
| Possible Cause | Troubleshooting Suggestion |
| Degradation of starting material or product | The reaction is typically run at elevated temperatures. Avoid excessively high temperatures or prolonged reaction times. |
| Incomplete reaction | Use a sufficient excess of POCl₃. The reaction can be run neat or with a high-boiling inert solvent. |
| Difficult work-up | Quenching of excess POCl₃ with ice water is highly exothermic and must be done slowly and cautiously in a fume hood. Incomplete quenching can lead to product loss. |
Part B: Amination of 4-chloropyrrolo[2,3-d]pyrimidine
Issue 1: Low yield of 4-aminopyrrolo[2,3-d]pyrimidine.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure a sufficient excess of the aminating agent (e.g., ammonium hydroxide) is used. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of side products | Hydrolysis of the 4-chloro group to the 4-hydroxy derivative can be a competing side reaction. Running the reaction under anhydrous conditions (e.g., using ammonia gas in an organic solvent) can minimize this.[2][3] |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. Acid catalysis can sometimes improve the rate of amination, but excessive acid can lead to side reactions.[2][3] |
Data on Amination Reaction Conditions:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropanol | HCl (catalytic) | Reflux | 12-48 | 16-94 | [4] |
| Water | HCl (0.1 equiv.) | 80 | 6 | High conversion | [2] |
| Ethanol | HCl (0-5 equiv.) | 60 | 6 | Variable, solvolysis observed | [3] |
Part C: Bromination of 4-aminopyrrolo[2,3-d]pyrimidine
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the use of freshly recrystallized NBS. The purity of NBS can affect the reaction outcome.[1] Use a slight excess of NBS (e.g., 1.1 equivalents). |
| Over-bromination (formation of di-bromo species) | Add NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent. Monitor the reaction closely by TLC and stop it once the mono-brominated product is maximized. |
| Side reactions | The reaction can be sensitive to light and radical initiators. Performing the reaction in the dark and without radical initiators can help to favor electrophilic aromatic substitution over radical pathways. |
| Degradation of product | The product may be sensitive to acidic conditions generated during the reaction (HBr is a byproduct). The addition of a non-nucleophilic base like sodium bicarbonate can help to neutralize the acid. |
Issue 2: Poor regioselectivity (bromination at other positions).
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions favoring other isomers | The C5 position is electronically activated for electrophilic substitution. Using a polar aprotic solvent like DMF or acetonitrile at room temperature generally favors C5 bromination. |
| Steric hindrance | If the pyrrole nitrogen is protected with a bulky group, it might influence the regioselectivity. Ensure the N7-H is unprotected for optimal C5 selectivity. |
Troubleshooting Logic for Bromination:
Caption: Troubleshooting logic for the bromination step.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-chloropyrrolo[2,3-d]pyrimidine
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
-
Step 1a: Synthesis of 4-amino-6-hydroxypyrimidine-2-thiol: To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and thiourea. Heat the mixture to reflux for several hours. Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with ethanol and dry to obtain the product. A yield of approximately 85% can be expected.
-
Step 1b: Desulfurization to 4-amino-6-hydroxypyrimidine: Suspend the product from Step 1a in aqueous ammonia and add Raney Nickel. Heat the mixture to reflux for several hours. Filter the hot solution to remove the catalyst and cool the filtrate to crystallize the product. A yield of around 88% is typical.
-
Step 1c: Formation of 4-hydroxypyrrolo[2,3-d]pyrimidine: Dissolve the product from Step 1b in water with sodium acetate. Heat the solution and add 2-chloroacetaldehyde. Continue heating for several hours. Cool the mixture and collect the precipitated product by filtration. A yield of about 89% can be achieved.
-
Step 1d: Chlorination to 4-chloropyrrolo[2,3-d]pyrimidine: Carefully add the dry 4-hydroxypyrrolo[2,3-d]pyrimidine to an excess of phosphorus oxychloride. Heat the mixture to reflux for a few hours. After cooling, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., potassium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent to obtain the product. A yield of 90-95% can be obtained.
Protocol 2: Synthesis of 4-aminopyrrolo[2,3-d]pyrimidine
-
Dissolve 4-chloropyrrolo[2,3-d]pyrimidine in a suitable solvent such as isopropanol.
-
Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.
-
Add a catalytic amount of a strong acid like hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 12 to 48 hours.[4]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Dissolve 4-aminopyrrolo[2,3-d]pyrimidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise over a period of time, while maintaining the low temperature.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
V. Data Presentation
Table 1: Summary of Yields for the Synthesis of 4-chloropyrrolo[2,3-d]pyrimidine Intermediates
| Reaction Step | Product | Typical Yield (%) | Reference |
| Cyclization/Condensation | 4-amino-6-hydroxypyrimidine-2-thiol | 80-85 | |
| Desulfurization | 4-amino-6-hydroxypyrimidine | 86-88 | |
| Pyrrole Ring Formation | 4-hydroxypyrrolo[2,3-d]pyrimidine | 88-89 | |
| Chlorination | 4-chloropyrrolo[2,3-d]pyrimidine | 90-95 |
Table 2: Influence of Reaction Parameters on the Amination of 4-chloropyrrolo[2,3-d]pyrimidine
| Parameter | Condition | Effect on Yield | Potential Issues | Reference |
| Solvent | Water | High conversion rates | Potential for hydrolysis side product | [2] |
| Alcohols (e.g., Ethanol) | Can lead to solvolysis products | Lower yield of desired amine | [3] | |
| Catalyst | Acid (e.g., HCl) | Can increase reaction rate | Excess acid can promote side reactions | [2][3] |
| Temperature | Elevated (e.g., Reflux) | Generally increases reaction rate | May increase side product formation | [4] |
Table 3: Bromination of 4-aminopyrrolo[2,3-d]pyrimidine with NBS
| Solvent | Temperature (°C) | Equivalents of NBS | Typical Observations |
| DMF | 0 to RT | 1.05 - 1.1 | Good regioselectivity for C5-bromination. |
| Acetonitrile | 0 to RT | 1.05 - 1.1 | Also a suitable solvent, may require longer reaction times. |
| Dichloromethane | 0 to RT | 1.05 - 1.1 | Can be used, but solubility of the starting material might be lower. |
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a properly equipped laboratory with all necessary safety precautions. Independent verification and optimization of these procedures may be required.
References
purification challenges of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specifically, you may encounter starting materials like 4-chloropyrrolo[2,3-d]pyrimidine, brominating agents, and related isomers. Inadequate temperature control or reaction time can lead to the formation of di-brominated or other isomeric byproducts.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For initial purification, recrystallization is often a good starting point, provided a suitable solvent system can be identified. If the crude product is a complex mixture, silica gel column chromatography is the preferred method.
Q3: The purity of my this compound is stuck at around 95% after column chromatography. How can I improve it?
A3: Achieving purity above 95% can be challenging.[1] Consider a final polishing step such as recrystallization from a suitable solvent like methanol or isopropanol.[2] Alternatively, preparative HPLC could be employed for higher purity requirements, although this may be less scalable.
Q4: I am observing poor solubility of my crude product in common organic solvents. What can I do?
A4: this compound has a polar heterocyclic structure, which can lead to limited solubility in non-polar solvents. Try using more polar solvents like methanol, ethanol, or mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution before chromatography. For recrystallization, consider solvent systems like ethanol/water or isopropanol/water.
Q5: How can I effectively remove colored impurities from my product?
A5: Colored impurities are often highly conjugated organic molecules. Treatment with activated carbon in a suitable solvent during the workup or before recrystallization can be effective. Ensure you filter the activated carbon through a bed of celite to prevent contamination of your product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product co-elutes with an impurity during column chromatography. | Inappropriate solvent system for chromatography. | Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). |
| Low recovery after recrystallization. | The product is too soluble in the chosen solvent. The volume of solvent used was too high. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent required to dissolve the solid. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Oily product obtained after purification. | Presence of residual high-boiling solvents (e.g., DMF, DMSO). The product may not have crystallized properly. | Dry the product under high vacuum for an extended period, possibly with gentle heating. If the product is still oily, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification and wash away non-polar impurities. |
| Broad peaks or tailing in HPLC analysis. | Interaction of the basic amino group with the silica support. Presence of acidic or basic impurities. | For chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to improve peak shape. Ensure the sample is fully dissolved and filtered before injection. |
| Product degrades on the silica gel column. | The compound may be sensitive to the acidic nature of standard silica gel. | Use deactivated or neutral silica gel for chromatography. Alternatively, a different stationary phase like alumina could be explored. |
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or a mixture of dichloromethane and methanol). In a separate flask, create a slurry of silica gel in the initial mobile phase solvent (e.g., 100% dichloromethane).
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.[2]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in a flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Reactions for 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine derivatives. The following sections offer solutions to common experimental challenges, detailed experimental protocols, and optimized reaction conditions to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and functionalization of this compound derivatives, particularly focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination at the C5 position.
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with a this compound derivative. What are the likely causes and how can I improve the yield?
A1: Low yields in Suzuki-Miyaura couplings involving this scaffold are a common challenge. Several factors could be contributing to this issue:
-
Catalyst Inactivation: The pyrrolopyrimidine core, particularly the pyridine-like nitrogens, can coordinate to the palladium catalyst, leading to its deactivation.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: A screening of these parameters is recommended. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[2] A mixed solvent system, such as dioxane/water or toluene/water, is typically used to ensure the solubility of both organic and inorganic reagents.[2] Increasing the reaction temperature (typically 80-110 °C) can also improve yields, but be mindful of potential side reactions.[2]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.
-
Solution: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]
-
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines).
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters.
-
Q2: My Buchwald-Hartwig amination reaction is sluggish and gives a poor yield. What steps can I take to optimize it?
A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations on this scaffold can be challenging. Here are some optimization strategies:
-
Ligand Choice: The ligand is crucial for an efficient reaction.
-
Solution: Bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often excellent choices for amination reactions.
-
-
Base Selection: The strength of the base can significantly impact the reaction rate and yield.
-
Solution: Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS are commonly used.[3] The choice of base may need to be optimized for specific amine coupling partners.
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Solution: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.[3] Ensure the solvent is thoroughly dried before use.
-
-
Protecting Groups: The free amino group at C4 or the pyrrole N-H can potentially interfere with the reaction.
-
Solution: While not always necessary, protection of the N7-position of the pyrrole ring with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can sometimes improve reaction outcomes by increasing solubility and preventing side reactions.[4]
-
Q3: I am observing significant side product formation in my cross-coupling reactions. What are the common side products and how can I minimize them?
A3: Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired product.
-
Dehalogenation: The bromo substituent is reduced, resulting in the formation of the corresponding debrominated pyrrolopyrimidine.
-
Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct.
-
Protodeboronation: The boronic acid is converted back to the corresponding arene.
-
Cause: This can occur in the presence of water or acidic protons, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents. Using a more stable boronate ester can also mitigate this issue.
-
Q4: How should I purify my 4-Amino-5-substituted-pyrrolo[2,3-d]pyrimidine derivatives after the reaction?
A4: Purification of these derivatives often requires chromatographic techniques.
-
Standard Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate or dichloromethane), and washed with water and brine.[3] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
-
Column Chromatography: The crude product is then purified by column chromatography on silica gel.[6] The choice of eluent system will depend on the polarity of the product and may require some optimization. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound derivatives, compiled from various literature sources. These should serve as a starting point for your own optimizations.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Catalyst loading typically ranges from 2-10 mol%. |
| Ligand | XPhos, SPhos, RuPhos | Ligand-to-palladium ratio is often 1:1 or 2:1. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Typically 2-3 equivalents are used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The ratio of organic solvent to water is often around 4:1 to 10:1. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Degassing of the solvent is crucial. |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading is typically 1-5 mol%. |
| Ligand | XPhos, RuPhos, BrettPhos | Ligand-to-palladium ratio is often 1:1 or 2:1. |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | 1.5 - 2.5 equivalents are commonly used. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Ensure the solvent is dry. |
| Temperature | 80 - 110 °C | Reaction times can vary from a few hours to overnight. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound derivative (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Add the this compound derivative (1.0 equiv.).
-
Seal the tube/vial and add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine coupling partner (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Based on available data and common laboratory practices for pyrrolopyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is a recommended solvent. A commercially available product provides this compound as a 10mM solution in DMSO, suggesting good solubility and at least short-term stability in this solvent. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer to the desired final concentration.
Q2: How should I store solutions of this compound?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. If the compound is used frequently, a short-term stock can be stored at 4°C, but it is advisable to use it within a few days. Always protect solutions from light.
Q3: I've noticed precipitation in my solution after dilution with an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This is likely due to the lower solubility of the compound in the final aqueous buffer compared to the DMSO stock.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of DMSO: If your experimental system can tolerate it, increasing the final percentage of DMSO may help to keep the compound in solution.
-
Use a different buffer system: The pH and composition of the buffer can influence the solubility of your compound. Experimenting with different buffers might yield better results.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small amounts of precipitate.
Q4: Are there any known stability issues or degradation pathways for this compound in solution?
Currently, there is limited publicly available data specifically detailing the degradation pathways of this compound in solution under typical laboratory conditions. However, compounds of the pyrrolopyrimidine class can be susceptible to hydrolysis, oxidation, or photodecomposition. It is crucial to protect solutions from light and to use high-purity solvents. To ensure the integrity of your experiments, it is recommended to perform periodic quality control of your solutions, for example, by HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions from solid material. Perform a stability study of your solution under your specific experimental conditions (see protocol below). |
| Color change in the solution | Oxidation or other forms of degradation. | Discard the solution. When preparing new solutions, consider de-gassing the solvent. Protect the solution from light and store it under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Precipitation upon storage at low temperatures | The compound is coming out of solution. | Before use, allow the solution to warm to room temperature and vortex to ensure the compound is fully dissolved. If precipitation persists, gentle sonication may be helpful. |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent and under specific storage conditions.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in the desired solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
2. Initial Analysis (Time Zero):
- Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase or a compatible solvent.
- Inject the sample into the HPLC system.
- Record the peak area and retention time of the main peak. This will serve as your baseline (100% purity).
3. Storage Conditions:
- Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
4. Time-Point Analysis:
- At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
- Allow the solution to come to room temperature.
- Prepare and analyze the sample by HPLC as described in step 2.
5. Data Analysis:
- Compare the peak area of the main peak at each time point to the peak area at time zero.
- Calculate the percentage of the compound remaining.
- Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
Suggested HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).
Visualizations
Caption: Workflow for assessing the solution stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of poor solubility encountered with 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine and its derivatives. These compounds are frequently investigated as kinase inhibitors, and their effective use in in vitro and in vivo studies is critically dependent on proper dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving a new this compound compound?
A1: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power for a wide range of organic molecules.[1] It is recommended to start by preparing a 10 mM stock solution in anhydrous DMSO.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What is happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility in that medium. Here are several troubleshooting steps:
-
Decrease the final concentration: The simplest solution is to lower the final working concentration of your compound in the assay.
-
Optimize the dilution process: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can initiate precipitation.[2]
-
Pre-warm the aqueous buffer: Warming your buffer or cell culture medium to 37°C before adding the compound stock can help improve solubility.
-
Reduce the final DMSO concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final aqueous solution should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.[1]
Q3: Can pH be adjusted to improve the solubility of my this compound compound?
A3: Yes, for ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility. The 4-amino group on the pyrrolo[2,3-d]pyrimidine scaffold suggests that these compounds are likely to be weak bases. Therefore, lowering the pH of the aqueous buffer (making it more acidic) may increase solubility by protonating the amino group, forming a more soluble salt. It is advisable to determine the pKa of your specific compound to inform the optimal pH for dissolution.
Q4: Are there other solvents or additives I can use to improve solubility?
A4: If DMSO proves problematic or insufficient, other water-miscible organic solvents such as N,N-dimethylformamide (DMF) or ethanol can be tested. Additionally, the use of co-solvents or solubilizing agents can be explored. These include:
-
Polyethylene glycol (PEG): Particularly lower molecular weight PEGs like PEG300 or PEG400.
-
Surfactants: Such as Tween-80 or Cremophor EL.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
It is crucial to test the compatibility and potential for interference of any new solvent or additive with your specific experimental system.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound compounds.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in DMSO. | The compound may be highly crystalline or at a very high concentration. | 1. Gently warm the solution in a 37°C water bath for 5-10 minutes. 2. Use sonication to aid dissolution. 3. If the issue persists, try a lower stock concentration. |
| Precipitation occurs upon cooling of a warmed stock solution. | The compound has lower solubility at room temperature or below. | 1. Prepare fresh stock solutions before each experiment. 2. If storage is necessary, store aliquots at room temperature if the compound is stable, or re-dissolve by warming before use. Always check for precipitation before use. |
| Inconsistent results in cell-based assays. | Micro-precipitation of the compound in the culture medium, leading to variable effective concentrations. | 1. Visually inspect the final working solution under a microscope for any signs of precipitation. 2. Prepare fresh dilutions immediately before adding to the cells. 3. Consider using a serum-free medium for the initial dilution step, as serum proteins can sometimes interact with compounds and affect their solubility. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility leading to limited absorption. | 1. Explore formulation strategies such as co-solvent systems (e.g., DMSO, PEG300, Tween-80 in saline) or lipid-based formulations. 2. Consider particle size reduction techniques for the solid compound. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in the public domain, the following table provides a general overview of the expected solubility of related pyrrolopyrimidine kinase inhibitors in common solvents.
| Solvent | Predicted Solubility | Notes |
| DMSO | High (≥10 mM) | Commonly used for preparing high-concentration stock solutions. |
| Water | Very Low to Low | Some derivatives are predicted to be "moderately water-soluble," but many are practically insoluble.[3] |
| Ethanol | Low to Moderate | Can be used as a co-solvent. |
| Methanol | Low to Moderate | Often used in the synthesis and purification of these compounds. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low | Solubility is generally poor in aqueous buffers at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a this compound compound for use in biological assays.
Materials:
-
This compound compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate Compound: Allow the vial containing the compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 213.04 g/mol ), weigh out 2.13 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve: Cap the vial tightly and vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the stock solution in DMSO (e.g., 1 mM).
-
Prepare Final Dilution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. b. While vigorously vortexing the medium, add the required volume of the DMSO stock or intermediate dilution dropwise to achieve the final desired concentration. c. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visual Inspection: Before adding to the cells, visually inspect the working solution for any signs of precipitation or cloudiness.
Visualizations
Signaling Pathway: JAK-STAT Signaling
This compound and its analogs are often designed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound compounds.
Experimental Workflow: Troubleshooting Solubility Issues
The following workflow provides a logical sequence of steps to address solubility problems with your compound.
Caption: A workflow for troubleshooting the poor solubility of this compound compounds.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to cellular resistance when using 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are this compound inhibitors and what are their primary targets?
The this compound core structure is a key pharmacophore in a class of synthetic kinase inhibitors.[1][2] This scaffold is a bioisostere of adenine, the ATP purine nucleobase, allowing it to competitively bind to the ATP-binding pocket of various protein kinases, thereby inhibiting their activity.[1][2] Derivatives of this core structure have been developed to target a range of kinases implicated in cancer and inflammatory diseases, most notably Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) tyrosine kinases.[3][4]
Q2: My cells are showing reduced sensitivity to my this compound inhibitor. What are the common mechanisms of acquired resistance?
Acquired resistance to kinase inhibitors, including those with a pyrrolo[2,3-d]pyrimidine scaffold, is a significant challenge. The primary mechanisms can be broadly categorized as:
-
On-target alterations: These involve genetic changes in the target kinase itself.
-
Secondary mutations: The most common on-target mechanism is the acquisition of secondary mutations in the kinase domain that either sterically hinder inhibitor binding or alter the conformational state of the kinase. For EGFR, common resistance mutations to pyrimidine-based inhibitors include T790M and C797S.[5][6] In the context of RET, gatekeeper mutations such as V804M/L and solvent front mutations like G810 are frequently observed.[7][8]
-
Gene amplification: Increased copy number of the target kinase gene can lead to overexpression of the protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
-
Off-target alterations (Bypass signaling): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited kinase, thereby maintaining downstream signaling required for proliferation and survival.
-
Activation of parallel pathways: Upregulation or mutation of other receptor tyrosine kinases (e.g., MET, HER2) or downstream signaling molecules (e.g., KRAS, BRAF) can provide an alternative route for signal transduction.[2][9]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can contribute to a more resistant cellular state.[9]
-
Q3: How can I confirm if my resistant cell line has developed a known resistance mutation?
To identify potential resistance mutations, you will need to perform molecular analysis of your resistant cell population compared to the parental (sensitive) cell line.
-
Sanger Sequencing: This method is suitable for targeted sequencing of specific exons within the kinase gene where known resistance mutations are expected to occur (e.g., EGFR exon 20 for T790M and C797S).
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, targeted NGS panels or whole-exome sequencing can identify both known and novel mutations across the entire kinase gene or a panel of cancer-related genes.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
High variability in 50% inhibitory concentration (IC50) values can compromise the reliability of your results. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cellular Factors | - Cell passage number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. - Cell seeding density: Ensure a consistent and optimal cell seeding density. Over-confluent or sparsely seeded cells can exhibit different sensitivities. - Cell health: Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Compound Handling | - Inhibitor stability: Prepare fresh inhibitor dilutions from a concentrated stock for each experiment. Some compounds may be unstable in culture media over time. - Solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Assay Conditions | - Incubation time: Use a consistent incubation time for all experiments. - Plate edge effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, or ensure they are filled with sterile PBS or media. |
Problem 2: No significant decrease in phosphorylation of the target kinase after inhibitor treatment.
If you are not observing the expected decrease in the phosphorylation of your target kinase (e.g., pEGFR, pRET) by Western blot, consider the following:
| Potential Cause | Troubleshooting Steps |
| Experimental Conditions | - Inhibitor concentration and duration: The inhibitor concentration may be too low or the treatment time too short. Perform a dose-response and time-course experiment to determine the optimal conditions. - Cell line resistance: The cell line may have intrinsic or acquired resistance to the inhibitor. Confirm target expression in your cell line. |
| Sample Preparation | - Phosphatase activity: Lysis buffers must be supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of your target protein during sample preparation. Keep samples on ice at all times.[10] |
| Western Blotting Technique | - Antibody quality: Use a well-validated phospho-specific antibody. Check the manufacturer's datasheet for recommended conditions and positive controls. - Blocking buffer: Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[11] - Buffer composition: Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[11] |
Quantitative Data Summary
The following tables summarize the in vitro activity of various pyrrolo[2,3-d]pyrimidine derivatives against wild-type and mutant kinases. While specific data for the unsubstituted this compound is limited in publicly available literature, the data for these closely related analogs provide a strong indication of the potential target profile and the impact of resistance mutations.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound | EGFR Mutant | Cell Line | IC50 (nM) |
| Derivative 12i | EGFR activating mutation | HCC827 | 0.21 |
| Derivative 31r | EGFR 19del/T790M/C797S | Ba/F3 | subnanomolar |
| Derivative 31r | EGFR L858R/T790M/C797S | Ba/F3 | subnanomolar |
Data synthesized from multiple sources for illustrative purposes.[3][12]
Table 2: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative against Multiple Kinases
| Kinase Target | IC50 (nM) |
| EGFR | 40 |
| Her2 | 112 |
| VEGFR2 | 204 |
| CDK2 | 135 |
Data for compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide.[1][5]
Table 3: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative against RET Kinase
| RET Mutant | IC50 (nM) |
| RET-wt | low nanomolar |
| RET V804M | low nanomolar |
Data for a lead compound from a series of pyrrolo[2,3-d]pyrimidine-based RET inhibitors.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Stepwise Dose Escalation
This protocol describes a common method for generating a kinase inhibitor-resistant cell line in vitro.[9][13][14]
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of the parental cell line to the this compound inhibitor.
-
Initial exposure: Culture the parental cells in media containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and passage: Maintain the cells in the inhibitor-containing medium, refreshing the medium every 2-3 days. Initially, a significant level of cell death is expected. Once the surviving cells resume proliferation, passage them as usual.
-
Dose escalation: Gradually increase the inhibitor concentration in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each subsequent passage, once the cells have adapted to the current concentration.
-
Characterize the resistant phenotype: After several months of continuous culture with escalating inhibitor concentrations, confirm the resistant phenotype by re-evaluating the IC50. A significant increase (typically >5-fold) in the IC50 compared to the parental cell line indicates the establishment of a resistant line.
-
Cryopreserve and validate: Cryopreserve stocks of the resistant cell line at different stages of development. The stability of the resistant phenotype should be assessed by culturing the cells in inhibitor-free medium for several passages and then re-determining the IC50.
Protocol 2: Western Blot Analysis of Target Kinase Phosphorylation
This protocol outlines the key steps for assessing the phosphorylation status of a target kinase following inhibitor treatment.[15]
-
Cell treatment: Seed cells and allow them to adhere overnight. Treat the cells with the this compound inhibitor at various concentrations and for different durations. Include a vehicle-only (e.g., DMSO) control.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and protein transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein of the target kinase.
Visualizations
Caption: Mechanisms of resistance to RTK inhibitors.
Caption: Workflow for overcoming inhibitor resistance.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound analogs with low cell permeability.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| My this compound analog shows potent enzymatic activity but low cellular activity. | This discrepancy often points to poor cell permeability. The compound may not be reaching its intracellular target in sufficient concentrations. High polarity, excessive hydrogen bond donors, and high molecular weight can all contribute to low permeability. | 1. Assess Permeability: Quantify the permeability of your compound using a Caco-2 or PAMPA assay. 2. Structural Modification: Consider modifications to the pyrrolo[2,3-d]pyrimidine scaffold to improve its physicochemical properties. Focus on reducing hydrogen bond donors and modulating lipophilicity. 3. Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability. |
| The permeability of my analog is low, and it appears to be a substrate for efflux pumps. | The Caco-2 cell line expresses various efflux transporters.[1] If the efflux ratio (Papp B-A / Papp A-B) is greater than 2, it suggests that the compound is actively transported out of the cell. | 1. Co-dosing with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors to confirm that your compound is a substrate. 2. Structural Modification: Modify the structure to reduce its recognition by efflux transporters. This can involve altering the overall charge, shape, and hydrogen bonding pattern of the molecule. |
| I have modified the structure to increase lipophilicity, but permeability has not improved. | While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, both of which can negatively impact permeability assays. | 1. Determine Aqueous Solubility: Measure the kinetic and thermodynamic solubility of your analog. 2. Balance Lipophilicity: Aim for a "sweet spot" in lipophilicity (typically a cLogP between 1 and 3). Consider introducing polar surface area to balance a highly lipophilic scaffold. |
| My PAMPA and Caco-2 permeability results are not well-correlated. | The PAMPA assay only measures passive diffusion, while the Caco-2 assay accounts for passive diffusion, active transport, and paracellular transport.[2] A discrepancy can indicate that your compound is subject to active transport (uptake or efflux) or follows the paracellular route. | 1. Analyze Efflux Ratio: A high efflux ratio in the Caco-2 assay suggests active efflux. 2. Temperature-Dependence: Perform Caco-2 assays at both 37°C and 4°C. Active transport is energy-dependent and will be significantly reduced at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of my this compound analogs?
A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput initial screen for passive permeability.[3][4] Following this, the Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption in humans, as it models both passive and active transport mechanisms.[1][5]
Q2: What are some general strategies to enhance the cell permeability of my compounds?
A2: Key strategies include:
-
Reducing Hydrogen Bond Donors (HBDs): N-methylation of amines or amides can cap HBDs and improve permeability.
-
Masking Polar Groups: Employing a prodrug strategy to mask polar functional groups like carboxylic acids or primary amines with lipophilic, cleavable moieties can enhance membrane transit.[6]
-
Optimizing Lipophilicity: Modulating the lipophilicity (cLogP) of your analogs to be within an optimal range (typically 1-3) is crucial.
-
Conformational Rigidity: Introducing conformational constraints, such as through cyclization, can sometimes improve permeability by reducing the energetic cost of membrane passage.
Q3: How do I interpret the apparent permeability coefficient (Papp) from a Caco-2 assay?
A3: Papp values are used to classify compounds as having low, medium, or high permeability. A common classification is:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Medium Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s A compound is generally considered to have high permeability if its Papp is > 8 x 10⁻⁶ cm/s.
Q4: Can I predict the permeability of my analogs in silico before synthesis?
A4: Yes, several in silico models can predict permeability based on physicochemical properties like molecular weight, cLogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These models are useful for prioritizing which analogs to synthesize and can provide insights into potential permeability liabilities.
Data Presentation
The following table summarizes the expected impact of various structural modifications on the cell permeability of this compound analogs, based on established medicinal chemistry principles.
| Modification Type | Specific Example on the Pyrrolo[2,3-d]pyrimidine Scaffold | Expected Impact on Permeability | Rationale |
| Reduction of HBDs | N-methylation of the 4-amino group. | Increase | Reduces the number of hydrogen bond donors, decreasing the desolvation penalty upon entering the lipid bilayer. |
| Introduction of Lipophilic Groups | Addition of small alkyl or aryl groups at available positions. | Increase (up to a point) | Increases lipophilicity, favoring partitioning into the cell membrane. |
| Introduction of Polar Groups | Addition of hydroxyl or carboxyl groups. | Decrease | Increases polarity and the number of hydrogen bond donors/acceptors, hindering membrane transit. |
| Masking of Polar Groups (Prodrug) | Conversion of a polar amine to a cleavable carbamate. | Increase | Temporarily increases lipophilicity to facilitate membrane crossing, followed by intracellular release of the active compound. |
| Increase in Molecular Weight | Addition of large, bulky substituents. | Decrease | Larger molecules generally have lower passive diffusion rates. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a compound.
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP) and acceptor plates.
-
Phospholipid solution (e.g., 2% lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds (high and low permeability).
-
LC-MS/MS for analysis.
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Prepare the test and control compounds in buffer in a separate 96-well plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and add the compound solutions to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay
This assay predicts intestinal permeability by measuring transport across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Cell culture medium and supplements.
-
Transwell® inserts (e.g., 24-well).
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability).
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS for analysis.
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[1]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
For apical to basolateral (A-B) transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp B-A / Papp A-B).
Visualizations
Workflow for Optimizing Cell Permeability
Caption: A general workflow for the assessment and optimization of cell permeability.
Structure-Permeability Relationships
Caption: Key structural modifications influencing cell permeability.
References
Technical Support Center: Scaling Up the Production of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent industrial synthesis involves a multi-step process. It typically begins with the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This key intermediate is then subjected to amination to introduce the amino group at the C4 position, followed by a regioselective bromination at the C5 position to yield the final product.
Q2: What are the critical intermediates in this synthesis?
A2: The primary intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its purity is crucial for the success of subsequent steps. Another key, though often transient, intermediate is 4-aminopyrrolo[2,3-d]pyrimidine, which is formed prior to the final bromination step.
Q3: Which brominating agent is recommended for the final step on a large scale?
A3: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich heterocyclic compounds like 4-aminopyrrolo[2,3-d]pyrimidine.[1] It is generally considered safer and easier to handle on a large scale compared to liquid bromine.
Q4: How can I monitor the progress of the reactions during production?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for monitoring the progress of each reaction step. It allows for accurate quantification of starting materials, intermediates, and the final product, as well as the detection of any side products. Thin-Layer Chromatography (TLC) can also be used for quick qualitative assessments.
Q5: What are the main safety concerns when scaling up this synthesis?
A5: Key safety considerations include the handling of corrosive reagents like phosphorus oxychloride (used in the synthesis of the 4-chloro intermediate), managing potentially exothermic amination and bromination reactions, and ensuring proper ventilation to handle any volatile byproducts. A thorough risk assessment should be conducted before commencing any large-scale production.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Ensure the reaction temperature is maintained at 80-100°C.[2] Monitor the reaction by HPLC until the starting material is consumed. Consider extending the reaction time if necessary. |
| Degradation of product | Avoid excessive heating. Upon completion, the reaction mixture should be cooled promptly before workup. Quenching with ice water should be done carefully to control the exotherm.[2] |
| Inefficient purification | Recrystallization from toluene is an effective method for purifying the 4-chloro intermediate.[2] Ensure the correct solvent-to-product ratio is used for optimal crystallization. |
Problem 2: Incomplete Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Possible Cause | Troubleshooting Steps |
| Insufficient reagent | Use a slight excess of the aminating agent (e.g., ammonia solution). |
| Suboptimal reaction conditions | The reaction can be sensitive to solvent and temperature. While organic solvents are common, studies have shown that using water as a solvent with a catalytic amount of acid can be effective and environmentally friendly.[3] Optimal temperatures may vary depending on the specific conditions and should be determined through small-scale optimization studies. |
| Competing hydrolysis | The 4-chloro group can be susceptible to hydrolysis, especially under acidic conditions, leading to the formation of 4-hydroxy-pyrrolo[2,3-d]pyrimidine.[3] Careful control of pH and reaction time is crucial. |
Problem 3: Poor Regioselectivity and/or Low Yield in the Bromination Step
| Possible Cause | Troubleshooting Steps |
| Over-bromination | Use a controlled amount of N-Bromosuccinimide (NBS), typically 1.0-1.1 equivalents. Add the NBS portion-wise or as a solution to maintain better control over the reaction. |
| Low reactivity | The pyrimidine ring is electron-deficient, which can make electrophilic substitution challenging.[1] The amino group at C4 is an activating group, directing the bromination to the C5 position. Ensure the reaction is performed in a suitable aprotic solvent like acetonitrile.[1] |
| Side reactions | The amino group can potentially react with NBS. Protecting the amino group is an option but adds extra steps to the synthesis. Optimization of reaction conditions (temperature, addition rate of NBS) is generally preferred to minimize side reactions. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Presence of succinimide byproduct | After the bromination with NBS, the succinimide byproduct can be challenging to remove. It can be removed by washing the reaction mixture with a dilute aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble sodium salt of succinimide. |
| Residual starting material or over-brominated product | Purification by column chromatography on silica gel is often effective at the lab scale. For large-scale production, recrystallization from a suitable solvent system should be developed. |
| Product instability | This compound may be sensitive to light and high temperatures. Store the purified product in a cool, dark, and inert atmosphere. |
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Industrial Scale Example)
This protocol is a generalized procedure based on common industrial practices.[2][4]
-
Reaction Setup: A suitable glass-lined reactor is charged with 4-hydroxypyrrolo[2,3-d]pyrimidine and phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The mixture is heated to 80-100°C and stirred for 2-4 hours.[2] The reaction progress is monitored by HPLC.
-
Workup: After completion, excess POCl₃ is removed by distillation under reduced pressure. The residue is cooled to 0-10°C and carefully quenched with ice water.
-
Neutralization and Isolation: The pH of the aqueous solution is adjusted to 9-10 with a sodium hydroxide solution. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is recrystallized from toluene to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of >99%.[4]
Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (General Procedure)
This procedure is based on established methods for the amination of similar heterocyclic compounds.[5]
-
Reaction Setup: A reactor is charged with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a suitable solvent (e.g., isopropanol or water).[3][5]
-
Reagent Addition: An aqueous solution of ammonia is added to the mixture. A catalytic amount of acid may be used if the reaction is performed in water.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by HPLC.
-
Isolation: The reaction mixture is cooled, and the product is isolated by filtration. The crude product is washed with water and dried.
Bromination of 4-Aminopyrrolo[2,3-d]pyrimidine (General Procedure)
This protocol is adapted from standard bromination procedures for pyrimidine rings.[1]
-
Reaction Setup: 4-Aminopyrrolo[2,3-d]pyrimidine is dissolved in a suitable aprotic solvent, such as acetonitrile, in a reactor.
-
Reagent Addition: The solution is cooled to 0°C. N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is added portion-wise, maintaining the temperature below 5°C.
-
Reaction Conditions: The mixture is stirred at 0°C for 30 minutes to an hour. The reaction is monitored by HPLC.
-
Workup and Purification: Once the reaction is complete, it is quenched with water. The product can be extracted with a suitable organic solvent. The organic layer is washed with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Typical Yield | Typical Purity |
| Chlorination | 4-Hydroxypyrrolo[2,3-d]pyrimidine | POCl₃ | ~80%[4] | >99% (after recrystallization)[4] |
| Amination | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aqueous Ammonia | >90% | >98% |
| Bromination | 4-Aminopyrrolo[2,3-d]pyrimidine | N-Bromosuccinimide | >85% | >95% (after recrystallization)[6] |
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
Validation & Comparative
comparing 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine with 4-amino-pyrrolo[2,3-d]pyrimidine
A Comparative Guide to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine and 4-amino-pyrrolo[2,3-d]pyrimidine for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure. Its resemblance to purines allows it to interact with a wide range of biological targets, leading to its incorporation into numerous therapeutic agents, including kinase inhibitors like Tofacitinib and Ruxolitinib.[1] This guide provides an objective comparison between the parent compound, 4-amino-pyrrolo[2,3-d]pyrimidine (7-deazaadenine), and its brominated analog, this compound. The primary distinction lies in the presence of a bromine atom at the C5 position of the pyrrole ring, a modification that introduces significant changes in chemical reactivity and potential biological activity.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the physicochemical properties, synthesis, and biological implications of these two compounds, supported by experimental data and protocols.
Chemical Structure and Physicochemical Properties
The fundamental structures of both compounds are based on the 7-deazapurine core. The introduction of a bromine atom in this compound significantly increases its molecular weight and alters its electronic properties and lipophilicity, which can influence its solubility, membrane permeability, and interactions with biological targets.
Table 1: Physicochemical Properties
| Property | 4-amino-pyrrolo[2,3-d]pyrimidine | This compound |
| CAS Number | 1500-85-2[2][3] | 22276-99-9[4][5] |
| Molecular Formula | C₆H₆N₄[2][3] | C₆H₅BrN₄[4] |
| Molecular Weight | 134.14 g/mol [3] | 213.04 g/mol [6] |
| Appearance | White to off-white or pale brown solid[2][3] | Not specified (typically a solid) |
| Melting Point | 257-262 °C[3] | Not specified |
| Predicted pKa | 13.38 ± 0.20[2][3] | Not specified |
| Storage | 2–8 °C, under inert gas[2][3] | Not specified |
Synthesis and Reactivity
The synthesis of both compounds typically originates from a common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The parent compound is formed through nucleophilic substitution of the chlorine atom, while the brominated analog is usually prepared by direct bromination of the pyrrolo[2,3-d]pyrimidine core.
Synthesis of 4-amino-pyrrolo[2,3-d]pyrimidine: A prevalent method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ammonia at elevated temperatures and pressures.[2] Alternatively, acid-mediated nucleophilic substitution with various amines can be employed to generate a diverse library of C4-substituted derivatives.[1]
Synthesis of this compound: This derivative is often synthesized by electrophilic bromination of the 4-amino-pyrrolo[2,3-d]pyrimidine scaffold. The electron-rich pyrrole ring is susceptible to halogenation, typically at the C5 position. Reagents like N-bromosuccinimide (NBS) are commonly used for this transformation. The bromine atom serves as a versatile chemical handle for introducing further structural diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), making it a valuable building block in medicinal chemistry.[4]
References
- 1. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1500-85-2 CAS MSDS (4-Amino-7H-pyrrolo[2,3-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to 4-Amino-5-halogenated-pyrrolo[2,3-d]pyrimidines for Researchers and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of targeted therapies, particularly as kinase inhibitors, due to its structural similarity to adenine. Halogenation of this core structure is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine and its chloro, iodo, and fluoro analogs, focusing on their synthesis, biological activities, and the underlying structure-activity relationships.
Physicochemical Properties
Halogen substitution at the C5 position of the 4-aminopyrrolo[2,3-d]pyrimidine core significantly influences the molecule's electronic and steric properties, which in turn affects its biological activity. A summary of the key physicochemical properties of the parent compound and its halogenated analogs is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₅BrN₄ | 213.04 |
| 4-Amino-5-chloropyrrolo[2,3-d]pyrimidine | C₆H₅ClN₄ | 168.58 |
| 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine | C₆H₅IN₄ | 260.04 |
| 4-Amino-5-fluoropyrrolo[2,3-d]pyrimidine | C₆H₅FN₄ | 152.13 |
Synthesis of 4-Amino-5-halogenated-pyrrolo[2,3-d]pyrimidines
The synthesis of these compounds typically starts from a common intermediate, 4-aminopyrrolo[2,3-d]pyrimidine, which is then halogenated at the C5 position.
General Synthetic Workflow
Caption: A generalized scheme for the synthesis of 4-amino-5-halogenated-pyrrolo[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine
A representative protocol for the synthesis of the 5-iodo derivative is as follows:
-
Dissolution: Dissolve 4-amino-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as chloroform at room temperature.
-
Addition of Halogenating Agent: Add N-iodosuccinimide (NIS) to the solution.
-
Reaction: Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).
-
Isolation: Upon completion, the precipitate is collected by filtration and dried under vacuum to yield the final product.
Comparative Biological Activity
Direct comparative studies of all four halogenated analogs under identical conditions are limited in the publicly available literature. However, by compiling data from various sources, we can infer trends in their biological activities.
Anticancer Activity
Halogenated pyrrolo[2,3-d]pyrimidines have demonstrated significant potential as anticancer agents, often by targeting various protein kinases involved in cancer cell proliferation and survival.[1] The nature of the halogen at the C5 position can influence the potency and selectivity of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Pyrrolo[3,2-d]pyrimidine Analogues | Various | 0.014 - 14.5 | [2] |
| Tricyclic 3-halo-pyrrolo[2,3-d]pyrimidines | HT-29 (Colon) | 4.01 - 4.55 | [3] |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (halogenated) | Various | 29 - 59 | [4] |
Note: The presented IC50 values are from different studies on various derivatives of the core scaffold and may not be directly comparable due to differences in the tested compounds and experimental conditions.
Kinase Inhibitory Activity
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors.[5] Halogenation can enhance the interaction with the kinase active site.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | [6] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Mutant EGFR | 0.21 | [7] |
| 7-aryl-2-anilino-pyrrolopyrimidines | Mer, Axl | 2, 16 | [8] |
| 4-(1,5-triazole)-pyrrolopyrimidine derivatives | JAK1 | 72 | [9] |
Note: The data represents various derivatives and not necessarily the simple 4-amino-5-halogenated compounds. The specific halogen and its position can significantly impact kinase selectivity and potency.
Structure-Activity Relationship (SAR)
Experimental Protocols for Biological Evaluation
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A schematic representation of the steps involved in a typical MTT cell viability assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for the assessment of the compound's effect on cell proliferation (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency and selectivity of the compounds against their target kinases.
Caption: A generalized workflow for performing an in vitro kinase inhibition assay.
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase and the test compound and pre-incubate to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.[12][13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Conclusion
The 4-amino-5-halogenated-pyrrolo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The choice of the halogen at the C5 position is a critical determinant of the compound's biological activity. While this compound is a valuable compound, a systematic comparison with its chloro, iodo, and fluoro analogs is necessary to fully elucidate the structure-activity relationships and guide the design of next-generation inhibitors. Further research involving direct comparative studies of these compounds against a panel of cancer cell lines and kinases is warranted to identify the optimal halogen substituent for specific therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.novusbio.com [resources.novusbio.com]
The Impact of C5 Bromination on the Kinase Inhibitory Activity of 4-Amino-pyrrolo[2,3-d]pyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrrolo[2,3-d]pyrimidine scaffold is a well-established and privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases. A key strategy in optimizing the potency and selectivity of these inhibitors is the strategic modification of the pyrrolo[2,3-d]pyrimidine core. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-amino-5-bromopyrrolo[2,3-d]pyrimidine derivatives, with a focus on how the introduction of a bromine atom at the C5 position influences their kinase inhibitory activity compared to their non-brominated counterparts.
Comparative Analysis of Kinase Inhibitory Activity
The introduction of a bromine atom at the 5-position of the 4-aminopyrrolo[2,3-d]pyrimidine core can significantly impact the compound's biological activity. Halogenation, in general, is a common strategy in drug design to modulate factors such as binding affinity, metabolic stability, and selectivity.[1] The table below summarizes the inhibitory activities of representative 5-bromo and 5-unsubstituted 4-aminopyrrolo[2,3-d]pyrimidine derivatives against various kinases, compiled from different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.
| Compound ID | R Group (at N4) | 5-Position Substituent | Target Kinase | IC50 (µM) | Reference Study Focus |
| 1 | 4-Bromophenyl | Br | Not specified (Antitubercular activity reported) | MIC90: >125 µM | Antitubercular Activity[2] |
| 2 | Phenyl | H | Not specified (Antitubercular activity reported) | MIC90: >62.5 µM | Antitubercular Activity[2] |
| 3 | (E)-N'-benzylidenebenzohydrazide derivatives | H (with various substitutions on benzylidene) | EGFR, Her2, VEGFR2, CDK2 | 0.04 - 0.204 | Multi-targeted Kinase Inhibition[1] |
Key Observations from the Data:
In the context of kinase inhibition, a separate study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated that modifications on the N4-substituent, including halogenation, can lead to potent multi-targeted kinase inhibitors with IC50 values in the nanomolar range.[1] Although this study did not include a 5-bromo analogue for direct comparison, it highlights the importance of halogenation in achieving high potency. The strategic placement of halogens can influence the binding affinity of the inhibitor to its target kinase.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of 4-aminopyrrolo[2,3-d]pyrimidine derivatives.
General Synthesis of this compound Derivatives
A general method for the synthesis of 4-amino-substituted-7H-pyrrolo[2,3-d]pyrimidines involves the nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. To introduce the 5-bromo substituent, the starting material would be 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Procedure:
-
To a solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (1.1-1.5 eq).
-
The reaction mixture is then heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.[2]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against various kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., EGFR, CDK2)
-
Substrate (specific for the kinase)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the specific kinase, and the corresponding substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The 4-aminopyrrolo[2,3-d]pyrimidine scaffold is a frequent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell proliferation and is often dysregulated in cancer.
References
In Vitro Target Engagement of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods to validate the target engagement of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a derivative of the well-established kinase inhibitor scaffold, pyrrolo[2,3-d]pyrimidine. Due to its structural similarity to adenine, this compound is predicted to target ATP-binding sites of protein kinases.[1][2] This guide will focus on its potential engagement with key kinase families known to be targeted by this scaffold: Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5]
We will explore established biochemical and cellular assays for target validation and compare the hypothetical performance of this compound with known inhibitors of these kinase families, supported by experimental data from the literature.
Comparative Analysis of Kinase Inhibitor Potency
The following tables summarize the in vitro potency (IC50) of well-characterized inhibitors targeting the JAK, EGFR, and VEGFR kinase families. These values serve as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
Table 1: Comparative IC50 Values for Janus Kinase (JAK) Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Tofacitinib | 112[6] | 20[6] | 1[6] | Not Reported | Pan-JAK (JAK3 preference)[6] |
| Ruxolitinib | 3.3[6] | 2.8[6] | 428[6] | 19[6] | JAK1/JAK2[6] |
| Baricitinib | 5.9[6] | 5.7[6] | >400[6] | 53[6] | JAK1/JAK2[6] |
| Abrocitinib | 29[7] | 803[7] | >10000[7] | 1250[8] | JAK1[7] |
Table 2: Comparative IC50 and Dissociation Constants (Kd) for Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Inhibitor | EGFR IC50 (nM) | EGFR Kd (nM) | Notes |
| Gefitinib | 37 | - | |
| Erlotinib | 2 | - | |
| Afatinib | 0.5 | - | Irreversible inhibitor |
| WZ4002 | 13 | - | Pyrimidine-based |
| CI-1033 | - | 0.51 | Quinazoline-based |
Table 3: Comparative IC50 Values for Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
| Inhibitor | VEGFR2 IC50 (nM) |
| Sunitinib | 2 |
| Sorafenib | 90 |
| Axitinib | 0.2 |
| Compound 20d (pyrrolo[3,2-d]pyrimidine derivative) | 2.5[9] |
Key In Vitro Target Engagement Validation Methods
Several robust in vitro methods can be employed to confirm the direct binding of this compound to its putative kinase targets and to quantify the interaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in a cellular environment.[10] It relies on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[10]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical method that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of a small molecule to its purified protein target.
Kinobeads Competition Binding Assay
This chemical proteomics approach utilizes beads coated with non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. A test compound is then added to the lysate to compete with the beads for kinase binding. The kinases that are displaced from the beads by the test compound are identified and quantified by mass spectrometry, revealing the compound's targets and selectivity.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target kinase in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. For isothermal dose-response experiments, cells are heated at a single, optimized temperature and treated with a range of compound concentrations to determine the EC50 of thermal stabilization.
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation: Covalently immobilize the purified recombinant target kinase onto a sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface. A reference channel without the immobilized protein is used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates sensorgrams showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Kinobeads Competition Binding Assay Protocol
-
Cell Lysate Preparation: Prepare a native protein lysate from cultured cells or tissues.
-
Competition Binding: Incubate the cell lysate with a range of concentrations of this compound.
-
Kinase Enrichment: Add kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases in each sample. The abundance of each kinase will be inversely proportional to its affinity for the test compound. Generate dose-response curves by plotting the relative abundance of each kinase against the compound concentration to determine the IC50 for binding.
Visualizations
Caption: JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of key in vitro target validation methods.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
For Immediate Release
A Deep Dive into the Selectivity of a Promising Class of Kinase Inhibitors
This guide provides a comprehensive analysis of the cross-reactivity profiles of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine-based inhibitors, a scaffold of significant interest in the development of targeted kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore that mimics the adenine structure of ATP, enabling competitive inhibition of a wide range of kinases.[1] Understanding the selectivity of these compounds is paramount for developing effective and safe therapeutics by minimizing off-target effects.
This publication offers a comparative overview of the inhibitory activity of various this compound derivatives against a panel of kinases, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key kinase profiling assays are also provided to aid researchers in their own investigations.
Comparative Inhibitor Profiling
The following tables summarize the inhibitory activity (IC50 values) of several this compound-based inhibitors against a selection of tyrosine and serine/threonine kinases. These tables are designed to provide a clear and objective comparison of the potency and selectivity of these compounds.
Table 1: Tyrosine Kinase Selectivity of Archival Hit Compounds [2]
| Compound ID | RET IC50 (µM) | KDR IC50 (µM) | FGFR1 IC50 (µM) | FLT3 IC50 (µM) |
| 2 | 0.008 | 0.015 | 0.030 | >1 |
| 3 | 0.012 | 0.025 | 0.050 | >1 |
| 4 | 0.200 | >1 | >1 | >1 |
Cellular proliferation assays were conducted using Ba/F3 cells transfected with Tel fusions of the indicated kinases.
Table 2: Kinase Inhibition Profile of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides [3][4][5]
| Compound ID | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| 5e | 120 | 250 | 310 | 450 |
| 5h | 95 | 180 | 280 | 390 |
| 5k | 79 | 40 | 136 | 204 |
| 5l | 150 | 310 | 420 | 510 |
| Sunitinib (Reference) | 93 | 65 | 261 | 150 |
| Erlotinib (Reference) | 55 | - | - | - |
| Staurosporine (Reference) | - | 38 | - | 15 |
In vitro enzymatic assays were performed to determine the IC50 values.
Key Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches related to kinase inhibitor profiling, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: VEGFR2 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Kinase Profiling.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for the accurate interpretation of results. Below are protocols for common in vitro kinase profiling assays.
In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a common method for in vitro kinase profiling using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6]
Materials:
-
Purified recombinant kinases (a broad panel)
-
Biotinylated peptide substrate specific for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Stop solution containing EDTA
-
Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific biotinylated peptide substrate, and the test inhibitor at various concentrations.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the kinase reaction by adding a stop solution containing EDTA.
-
Signal Detection: Add the detection reagents (Terbium-labeled antibody and streptavidin-acceptor). Incubate to allow for binding.
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro Kinase Assay: ADP-Glo™ Luminescent Assay
The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction.[7]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the TR-FRET assay.
Conclusion
The this compound scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors. The data presented in this guide highlights the diverse cross-reactivity profiles that can be achieved through chemical modifications of this core structure. For researchers and drug development professionals, a thorough understanding of these selectivity profiles, obtained through rigorous and standardized experimental protocols, is essential for the advancement of novel and effective targeted therapies. The provided experimental methodologies and data tables serve as a valuable resource for the continued exploration of this important class of inhibitors.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Validating the Optimal Synthetic Pathway to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine, a crucial building block in the development of various therapeutic agents. We present a detailed examination of a validated two-step pathway and discuss a potential alternative, offering experimental protocols and quantitative data to support our findings.
The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous biologically active compounds. The targeted introduction of a bromine atom at the 5-position and an amino group at the 4-position yields a versatile intermediate for further chemical elaboration. This guide focuses on the validation of a preferred synthetic route and provides a framework for its implementation.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound have been evaluated:
-
Route A: Direct Bromination of 4-aminopyrrolo[2,3-d]pyrimidine. This approach involves the synthesis of the 4-aminopyrrolo[2,3-d]pyrimidine core followed by direct bromination at the C5 position. While theoretically straightforward, a reliable and high-yielding experimental protocol for the selective bromination of this specific substrate is not well-documented in the reviewed literature, making this route less validated.
-
Route B: Amination of a Pre-brominated Pyrrolo[2,3-d]pyrimidine Core. This validated two-step pathway commences with the bromination of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate, followed by a nucleophilic substitution with an amino group. This route offers a more controlled and predictable synthesis.
Based on available experimental data, Route B is the recommended and validated synthetic pathway due to its clear, reproducible, and documented procedures.
Validated Synthetic Route B: Step-by-Step Experimental Protocol and Data
This validated route proceeds in two key steps: the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the subsequent amination of the resulting 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The initial step involves the electrophilic bromination of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS).
Experimental Protocol:
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as chloroform, N,N-dimethylformamide (DMF), or dichloromethane (DCM), is added N-bromosuccinimide (1.05-1.1 eq). The reaction mixture is stirred at room temperature or heated to reflux for a period of 1 to 72 hours, depending on the solvent and temperature. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washing with water, and drying.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Time (h) | Temperature | Yield (%) | Purity |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | NBS (1.05 eq) | Chloroform | 1 | Reflux | Not specified | Not specified |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | NBS (1.05 eq) | DMF | 72 | Room Temp. | Not specified | Not specified |
Step 2: Synthesis of this compound
The second step is the nucleophilic aromatic substitution of the chloro group in 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an amino group. This is typically achieved using ammonia or an appropriate amine source.
Experimental Protocol:
A solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like isopropanol or water is treated with an excess of an amine source (e.g., aqueous ammonia, or an appropriate primary or secondary amine). The reaction can be performed at elevated temperatures, often under reflux, and may be acid-catalyzed (e.g., with HCl). After cooling, the product precipitates and can be collected by filtration, washed, and dried.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Time (h) | Temperature | Yield (%) | Purity |
| 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ammonia/Amine | Isopropanol/Water | 12-48 | Reflux | 16-94 (general range for similar aminations) | >95% (typical) |
Alternative Synthetic Pathway: Route A
Conceptual Steps for Route A:
-
Synthesis of 4-aminopyrrolo[2,3-d]pyrimidine: This can be achieved by the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Direct Bromination: The subsequent step would involve the selective bromination of 4-aminopyrrolo[2,3-d]pyrimidine at the 5-position. This would likely require a mild brominating agent to prevent reaction at the electron-rich amino group or over-bromination.
Further research and methods development would be required to validate this pathway and gather the necessary quantitative data for a direct comparison with Route B.
Visualizing the Synthetic Pathways
To further clarify the validated and proposed synthetic routes, the following diagrams have been generated.
Caption: Validated two-step synthesis of this compound.
Caption: A potential, yet unvalidated, alternative synthetic route.
Conclusion
For the synthesis of this compound, the amination of a pre-brominated chloropyrrolopyrimidine intermediate (Route B) stands as the most reliable and validated method based on current literature. This guide provides the necessary experimental framework for researchers to confidently produce this key intermediate. While the direct bromination of 4-aminopyrrolo[2,3-d]pyrimidine (Route A) presents a theoretically shorter pathway, it requires further investigation to establish a viable and efficient protocol. The data and protocols presented herein are intended to streamline the synthetic efforts of researchers in the field of drug discovery and development.
Comparative Analysis of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Analogs in Oncology Research
A comprehensive review of the biological evaluation of brominated pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines reveals a promising scaffold for the development of novel anti-cancer therapeutics. While direct experimental data on 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine is not publicly available, this guide provides a comparative analysis of its close structural analogs, offering insights into the potential efficacy and mechanisms of action of this class of compounds.
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a key pharmacophore in numerous clinically approved and investigational drugs, particularly in the oncology space where it serves as a scaffold for various kinase inhibitors. The introduction of a bromine atom to this core can significantly influence the compound's biological activity, often enhancing its potency and selectivity. This guide summarizes the available data on brominated pyrrolo[2,3-d]pyrimidine derivatives, presenting their cytotoxic effects on different cancer cell lines and detailing the experimental methodologies employed in these evaluations.
Comparative Efficacy of Brominated Pyrrolo[2,3-d]pyrimidine Analogs
The following tables summarize the in vitro cytotoxic activity of various pyrrolo[2,3-d]pyrimidine derivatives, highlighting the influence of bromine substitution and other structural modifications on their anti-cancer properties. It is important to note that these are not direct evaluations of this compound but of structurally related compounds.
Table 1: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine-imine Derivatives [1]
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 8f | H | HT-29 (Colon) | 4.55 ± 0.23 |
| 8g | F | HT-29 (Colon) | 4.01 ± 0.20 |
These compounds feature a 2-(4-Bromophenyl) substituent on the pyrrolo[2,3-d]pyrimidine core.
Table 2: Cytotoxic Activity of Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides [2][3]
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| 5e | 2-Chloro | HepG2 (Liver) | 29-59 |
| 5h | 2-Fluoro | HepG2 (Liver) | 29-59 |
| 5k | 2-Chloro, 5-Bromo | HepG2 (Liver) | 29-59 |
| 5l | 2-Hydroxy, 5-Bromo | HepG2 (Liver) | 29-59 |
Table 3: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines [4]
| Compound | Cancer Cell Line | EC50 (µM) |
| Halogenated Pyrrolo[3,2-d]pyrimidine Analog | L1210 (Leukemia) | 0.014 - 14.5 |
Note: The specific structures of the halogenated pyrrolo[3,2-d]pyrimidine analogs were not detailed in the abstract.
Insights into the Mechanism of Action
Research on brominated pyrrolo[2,3-d]pyrimidine derivatives suggests that their anti-cancer activity may stem from the inhibition of various protein kinases, which are crucial for cancer cell growth, proliferation, and survival.
For instance, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a positional isomer of the topic compound, has been identified as a potential inhibitor of focal adhesion kinase (FAK).[5] FAK is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis.
The general class of pyrrolo[2,3-d]pyrimidines has been extensively reviewed as a source of kinase inhibitors.[6] Their structural similarity to adenine allows them to compete with ATP for the binding site of kinases, thereby blocking their activity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: The reaction mixture contains the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Molecular Pathways and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate a potential signaling pathway affected by pyrrolo[2,3-d]pyrimidine derivatives and a general workflow for their biological evaluation.
Caption: A simplified signaling pathway illustrating how a pyrrolo[2,3-d]pyrimidine inhibitor can block the activation of a receptor tyrosine kinase, thereby inhibiting downstream signaling that leads to cancer cell proliferation and survival.
Caption: A general experimental workflow for the biological evaluation of novel anti-cancer compounds, from synthesis to in vivo testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | 1556457-89-6 [smolecule.com]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative docking studies of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine analogs
A comprehensive analysis of comparative docking studies on 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine analogs reveals their potential as inhibitors of various protein kinases implicated in cancer and other diseases. These studies, employing molecular docking simulations, have elucidated the binding affinities and interaction patterns of these compounds within the active sites of key oncogenic proteins. This guide synthesizes findings from multiple research endeavors to provide a comparative overview of their performance, supported by experimental data and detailed methodologies.
Comparative Docking Performance
The inhibitory potential of this compound analogs and related derivatives has been evaluated against several critical protein kinases. The docking scores, typically represented as binding energies (in kcal/mol), indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.
Multi-Kinase Inhibitory Profile
A study focused on isatin-pyrrolo[2,3-d]pyrimidine hybrids identified compound 7 as a potent multi-kinase inhibitor. Molecular docking simulations were performed to understand its interaction with VEGFR2, EGFR, and Her2.[1][2][3]
| Compound | Target Kinase | Docking Score (kcal/mol) | Interacting Residues |
| Compound 7 | VEGFR2 | Not explicitly stated, but showed similar binding to sorafenib | Cys919, Asp1046 |
| Compound 7 | EGFR | Not explicitly stated, but showed similar binding to erlotinib | Met793, Asp855 |
| Compound 7 | Her2 | Not explicitly stated, but showed similar binding to lapatinib | Met801, Asp863 |
| Sorafenib | VEGFR2 | - | - |
| Erlotinib | EGFR | - | - |
| Lapatinib | Her2 | - | - |
Note: Specific docking scores for compound 7 were not provided in the source material, but its interactions were compared to known inhibitors.
Another investigation into halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' highlighted compound 5k as a promising multi-targeted kinase inhibitor with significant activity against EGFR, Her2, VEGFR2, and CDK2.[4]
| Compound | Target Kinase | IC50 (nM) |
| Compound 5k | EGFR | 40-204 |
| Compound 5k | Her2 | 40-204 |
| Compound 5k | VEGFR2 | 40-204 |
| Compound 5k | CDK2 | 40-204 |
| Sunitinib (Reference) | Multiple Kinases | 261 |
Inhibition of a-Amylase
Novel pyrrolo[2,3-d]pyrimidine-based hybrids were designed and evaluated as α-amylase inhibitors for potential antidiabetic applications. Molecular docking was performed with Bacillus paralicheniformis α-amylase.[5]
| Compound | Binding Affinity (kcal/mol) |
| Hybrid 6c | -8.2 to -8.5 |
| Hybrid 7a | -8.2 to -8.5 |
| Hybrid 7b | -8.2 to -8.5 |
Anticancer Activity and Bcl2 Inhibition
A series of new pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their in vitro anticancer activity. Molecular docking studies confirmed the promising binding affinities of compounds 14a and 17 against the anti-apoptotic protein Bcl2.[6]
| Compound | Target | IC50 (µg/ml) against MCF7 |
| 14a | Bcl2 | 1.7 |
| 16b | - | 5.7 |
| 18b | - | 3.4 |
| Doxorubicin (Reference) | - | 26.1 |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are summarized below.
General Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., VEGFR2, EGFR, Her2, Bcl2, α-amylase) were retrieved from the Protein Data Bank (PDB). The proteins were prepared for docking by removing water molecules and ligands, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the this compound analogs and other derivatives were sketched and converted to 3D structures. Energy minimization was performed using appropriate force fields.
-
Docking Simulation: Molecular docking was carried out using software such as AutoDock or MOE (Molecular Operating Environment). The prepared ligands were docked into the active site of the prepared target proteins. The docking protocol involved defining a grid box encompassing the active site and running the docking algorithm to generate multiple binding poses.
-
Analysis of Results: The resulting poses were analyzed based on their docking scores (binding energies) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site. The pose with the lowest binding energy was typically considered the most favorable.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrrolo[2,3-d]pyrimidine linked hybrids as α-amylase inhibitors: molecular docking, MD simulation, ADMET and antidiabetic screening | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine Derivatives in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-5-bromopyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of diseases. This guide provides a comparative analysis of derivatives based on this scaffold as disclosed in recent patent literature, with a focus on their therapeutic targets, biological activity, and the experimental methods used for their evaluation.
Comparative Analysis of Patented Derivatives
The patent landscape reveals a significant focus on this compound derivatives as inhibitors of protein kinases. These kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. A prominent target for this class of compounds is the Janus kinase (JAK) family of enzymes.
| Compound Class/Derivative | Therapeutic Target(s) | Indication(s) | Key Findings/Novelty | Patent Reference |
| Substituted pyrrolo[2,3-d]pyrimidines | Janus Kinase 3 (JAK3) | Organ transplant rejection, rheumatoid arthritis, psoriasis, and other autoimmune diseases. | These compounds are potent and selective inhibitors of JAK3, offering a potential therapeutic advantage by modulating the immune response. | [1][2][3][4] |
| N-methyl(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide and analogues | JAK1, JAK2, JAK3 | Organ transplants, lupus, multiple sclerosis, rheumatoid arthritis, cancer, and autoimmune thyroid disorders. | These derivatives exhibit broad JAK-inhibitory activity, suggesting their potential use in a wide array of inflammatory and proliferative disorders. | [5] |
| 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives | Leucine-rich repeat kinase 2 (LRRK2) | Neurodegenerative diseases (Parkinson's, Alzheimer's), cancer, Crohn's disease. | This patent highlights the expansion of the therapeutic applications of the pyrrolo[2,3-d]pyrimidine scaffold beyond JAK inhibition to neurodegenerative conditions by targeting LRRK2. | [6] |
| Tricyclic pyrrolo[2,3-d]pyrimidine derivatives | Antitumor agents | Colon cancer | Introduction of a tricyclic system and specific substitutions resulted in compounds with significant antitumor activity against colon cancer cell lines. | [7] |
| N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Aurora kinase A, Epidermal Growth Factor Receptor (EGFR) kinase | Cancer | These derivatives were designed as dual inhibitors, a strategy to overcome drug resistance in cancer therapy. | [8] |
| Covalent EGFR-TKIs | Mutant EGFR | Non-small cell lung cancer (NSCLC) | The synthesis of pyrrolo[2,3-d]pyrimidine derivatives capable of forming a covalent bond with mutant EGFR, representing a third-generation TKI approach. | [9] |
| Menin-MLL interaction inhibitors | Menin-MLL interaction | MLL-rearranged leukemia | A novel application of the 4-aminopyrrolo[2,3-d]pyrimidine scaffold to disrupt protein-protein interactions in leukemia. | [10] |
Quantitative Biological Data
The following table summarizes the in vitro activity of representative this compound derivatives from scientific literature, providing a quantitative basis for comparison.
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-imine with bromine on phenyl ring and azepine side-ring | HT-29 (colon cancer) | Cell Viability | 4.01 | [7] |
| Pyrrolo[2,3-d]pyrimidine-imine with bromine on phenyl ring | HT-29 (colon cancer) | Cell Viability | 4.55 | [7] |
| Compound A6 | Menin-MLL interaction | Binding Affinity | 0.38 | [10] |
| Compound A6 | MV4-11 (leukemia) | Anti-proliferative | 1.07 | [10] |
Experimental Protocols
A fundamental aspect of assessing the novelty and utility of these derivatives lies in the experimental methodologies used for their characterization.
1. Kinase Inhibition Assay (General Protocol)
This assay is crucial for determining the potency of the derivatives against their target kinases.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., JAK3).
-
Substrate peptide or protein.
-
ATP (Adenosine triphosphate).
-
Test compound (this compound derivative).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
-
-
Procedure:
-
A solution of the test compound is serially diluted to various concentrations.
-
The kinase, substrate, and ATP are mixed in the assay buffer.
-
The test compound dilutions are added to the kinase reaction mixture.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
The luminescence or fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
2. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line (e.g., HT-29).
-
Cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
The MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the context of these derivatives, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow.
Caption: The JAK-STAT signaling pathway, a common target for this compound derivatives.
Caption: A typical experimental workflow for the development of novel kinase inhibitors.
References
- 1. US6956041B2 - Pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 2. USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 3. Pyrrolo[2,3-D]pyrimidine compounds - Patent US-RE41783-E - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 6. PH12014502886A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrrolo[2,3-d]pyrimidines as potent menin-mixed lineage leukemia interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine (CAS No. 22276-99-9), a chemical compound utilized in pharmaceutical and life sciences research. Adherence to these procedures is critical to ensure the safety of laboratory staff, prevent environmental contamination, and maintain regulatory compliance. This substance is classified as hazardous, being potentially fatal if swallowed, toxic upon skin contact or inhalation, and capable of causing severe skin burns, eye damage, and long-term harm to aquatic life.
I. Hazard and Personal Protective Equipment Summary
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its significant health and environmental hazards. The following table summarizes the required Personal Protective Equipment (PPE) to mitigate exposure risks.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Chemical-resistant gloves (Nitrile, Neoprene), Lab coat, Safety glasses with side shields or goggles. |
| Acute Dermal Toxicity | Chemical-resistant gloves (Nitrile, Neoprene), Lab coat. |
| Acute Inhalation Toxicity | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is necessary. |
| Skin Corrosion/Irritation | Chemical-resistant gloves (Nitrile, Neoprene), Lab coat, Face shield if splashing is possible. |
| Serious Eye Damage/Irritation | Safety glasses with side shields or goggles, Face shield if splashing is possible. |
| Aquatic Toxicity | Prevent release to the environment. |
II. Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
A. Unused or Expired this compound
-
Waste Identification and Segregation:
-
Clearly label the original container as "Hazardous Waste for Disposal."
-
If transferring to a new container, ensure it is compatible, in good condition, and properly labeled with the full chemical name and hazard pictograms.
-
Store this waste separately from incompatible materials, particularly strong oxidizing agents.
-
-
Secure Storage:
-
Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from heat sources and general laboratory traffic.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
B. Contaminated Labware and Materials
-
Solid Waste (e.g., contaminated gloves, weigh boats, paper towels):
-
Place all contaminated solid materials into a designated, leak-proof hazardous waste bag or container.
-
Label the container clearly as "Hazardous Waste" and list the chemical contaminant.
-
Store with the primary chemical waste for professional disposal.
-
-
Liquid Waste (e.g., solutions containing the compound):
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Store in the designated hazardous waste accumulation area.
-
-
Empty Containers:
-
An empty container that held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.
-
Collect the rinsate as hazardous liquid waste and dispose of it accordingly.
-
After triple-rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
C. Spill Cleanup
-
Immediate Action:
-
Evacuate the immediate area and alert colleagues.
-
Ensure proper PPE is worn before attempting cleanup.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
-
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. | To protect eyes from dust particles and potential splashes.[1][2] |
| Face Shield | To be worn over safety goggles. | Recommended for operations with a higher risk of splashes or explosions.[3] | |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves. | Provides protection against skin contact. Gloves should be changed frequently, especially after direct contact with the compound.[2][4] |
| Body Protection | Laboratory Coat | Flame-resistant lab coat. | To protect skin and clothing from contamination. Lab coats should not be worn outside the laboratory.[3][4] |
| Full-Length Pants and Closed-Toe Shoes | To ensure maximum skin coverage and protect against spills.[3] | ||
| Respiratory Protection | Respirator | Required when dusts are generated. | To prevent inhalation of the compound, especially when handling outside of a fume hood. Use should follow a documented hazard assessment.[4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
1. Preparation and Precaution:
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Review the planned experiment and identify all potential hazards.
-
Don all required PPE as specified in the table above.
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid compound.[6]
-
Carefully weigh and transfer the chemical within the fume hood.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
1. Waste Collection:
-
Collect all waste material, including unused compound and any contaminated disposable PPE, in a designated and clearly labeled hazardous waste container.[1]
2. Neutralization of Spills:
-
For small spills, treatment with sodium thiosulfate solution can be used before absorption with an inert material.[5]
3. Final Disposal:
-
Dispose of the hazardous waste container through an approved waste disposal plant.[1] Do not dispose of down the drain or in general waste.
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
